Technical Documentation Center

2-(2-Chloro-4-methylphenyl)thiazolidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Chloro-4-methylphenyl)thiazolidine
  • CAS: 2008240-75-1

Core Science & Biosynthesis

Foundational

What is the mechanism of action of 2-(2-Chloro-4-methylphenyl)thiazolidine

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(2-Chloro-4-methylphenyl)thiazolidine Foreword The thiazolidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(2-Chloro-4-methylphenyl)thiazolidine

Foreword

The thiazolidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities. This guide focuses on a specific derivative, 2-(2-Chloro-4-methylphenyl)thiazolidine, and explores its potential mechanism of action. Due to the limited direct research on this specific molecule, this document synthesizes information from studies on structurally related thiazolidine compounds to propose a putative mechanism and outline the experimental methodologies required for its validation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of novel therapeutics.

Introduction to the Thiazolidine Scaffold

Thiazolidine, a five-membered saturated heterocycle containing a sulfur and a nitrogen atom, is a cornerstone of many biologically active compounds. The versatility of the thiazolidine ring allows for substitutions at various positions, leading to a wide array of chemical entities with distinct pharmacological profiles. Notably, the 2-substituted thiazolidines have garnered significant attention for their potential therapeutic applications, which span across antimicrobial, anti-inflammatory, and anticancer activities. The specific substitutions on the phenyl ring at the 2-position, such as the chloro and methyl groups in 2-(2-Chloro-4-methylphenyl)thiazolidine, are critical determinants of the compound's steric and electronic properties, which in turn dictate its interaction with biological targets.

Proposed Mechanism of Action: Targeting Bacterial Cell Division

Based on the analysis of structurally similar 2-aryl-thiazolidine derivatives, a plausible mechanism of action for 2-(2-Chloro-4-methylphenyl)thiazolidine is the inhibition of a key bacterial enzyme, Filamenting temperature-sensitive mutant Z (FtsZ). FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division. Its polymerization into the Z-ring at the mid-cell is a critical step for cytokinesis. Disruption of Z-ring formation leads to filamentation of the bacteria and ultimately cell death, making FtsZ an attractive target for novel antibiotics.

The proposed mechanism involves the binding of 2-(2-Chloro-4-methylphenyl)thiazolidine to a specific site on the FtsZ protein, which in turn disrupts its polymerization dynamics. The 2-chloro-4-methylphenyl moiety likely plays a crucial role in establishing specific hydrophobic and electronic interactions within the binding pocket.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the proposed inhibitory effect of 2-(2-Chloro-4-methylphenyl)thiazolidine on FtsZ-mediated bacterial cell division.

FtsZ_Inhibition_Pathway cluster_bacterial_cell Bacterial Cell FtsZ_monomers FtsZ Monomers Z_ring_formation Z-Ring Formation FtsZ_monomers->Z_ring_formation GTP-dependent polymerization Cell_division Cell Division Z_ring_formation->Cell_division Compound 2-(2-Chloro-4-methylphenyl)thiazolidine Inhibition Inhibition Compound->Inhibition Inhibition->Z_ring_formation

Caption: Proposed inhibition of FtsZ Z-ring formation by 2-(2-Chloro-4-methylphenyl)thiazolidine.

Experimental Validation Protocols

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols provide a comprehensive workflow for characterizing the activity of 2-(2-Chloro-4-methylphenyl)thiazolidine.

In Vitro FtsZ Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of FtsZ.

Methodology:

  • Protein Expression and Purification: Recombinant FtsZ from a target bacterium (e.g., Staphylococcus aureus or Escherichia coli) is overexpressed and purified.

  • Assay Setup: Purified FtsZ is incubated with GTP in a polymerization buffer.

  • Compound Addition: Varying concentrations of 2-(2-Chloro-4-methylphenyl)thiazolidine are added to the reaction mixture.

  • Data Acquisition: The extent of FtsZ polymerization is monitored over time by measuring the increase in light scattering at 340 nm using a spectrophotometer.

  • Data Analysis: The initial rates of polymerization are calculated and plotted against the compound concentration to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is employed to confirm direct binding of the compound to FtsZ and to determine the thermodynamic parameters of the interaction.

Methodology:

  • Sample Preparation: Purified FtsZ is placed in the sample cell of the calorimeter, and a solution of 2-(2-Chloro-4-methylphenyl)thiazolidine is loaded into the injection syringe.

  • Titration: The compound is titrated into the FtsZ solution in a series of small injections.

  • Data Acquisition: The heat change associated with each injection is measured.

  • Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Bacterial Cell Morphology Assay

This assay assesses the effect of the compound on bacterial cell morphology, specifically looking for cell filamentation, which is a hallmark of FtsZ inhibition.

Methodology:

  • Bacterial Culture: The target bacterial strain is grown to the mid-logarithmic phase.

  • Compound Treatment: The bacterial culture is treated with 2-(2-Chloro-4-methylphenyl)thiazolidine at its minimum inhibitory concentration (MIC) and multiples of the MIC.

  • Microscopy: At various time points, samples are taken, fixed, and visualized using phase-contrast or fluorescence microscopy (after staining with a membrane dye like FM4-64 and a DNA dye like DAPI).

  • Image Analysis: The cell length and morphology are quantified and compared to untreated control cells.

Experimental Workflow Diagram

The following diagram outlines the logical flow of experiments to validate the proposed mechanism of action.

Experimental_Workflow Start Hypothesized MoA: FtsZ Inhibition FtsZ_Poly_Assay In Vitro FtsZ Polymerization Assay Start->FtsZ_Poly_Assay ITC Isothermal Titration Calorimetry (ITC) Start->ITC Morphology_Assay Bacterial Cell Morphology Assay Start->Morphology_Assay Data_Analysis Data Analysis and Interpretation FtsZ_Poly_Assay->Data_Analysis ITC->Data_Analysis Morphology_Assay->Data_Analysis Conclusion Confirmation of Mechanism of Action Data_Analysis->Conclusion

Caption: A streamlined workflow for the experimental validation of the proposed mechanism of action.

Data Summary and Interpretation

The following table presents hypothetical data that would be generated from the aforementioned experiments to support the proposed mechanism of action.

Experiment Parameter Hypothetical Value Interpretation
FtsZ Polymerization Assay IC505.2 µMPotent inhibition of FtsZ polymerization in vitro.
Isothermal Titration Calorimetry Binding Affinity (Kd)2.8 µMDirect and specific binding of the compound to FtsZ.
Stoichiometry (n)1.1A 1:1 binding ratio between the compound and FtsZ.
Bacterial Cell Morphology Assay Phenotype at MICCell FilamentationConsistent with the inhibition of cell division via FtsZ disruption.

These hypothetical results would provide strong evidence that 2-(2-Chloro-4-methylphenyl)thiazolidine acts by directly binding to and inhibiting the function of FtsZ, leading to the observed antibacterial effect.

Conclusion and Future Directions

The proposed mechanism of action of 2-(2-Chloro-4-methylphenyl)thiazolidine centers on the inhibition of the bacterial cell division protein FtsZ. This hypothesis is built upon the known activities of similar 2-substituted thiazolidine derivatives. The outlined experimental workflow provides a robust framework for validating this proposed mechanism.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 2-(2-Chloro-4-methylphenyl)thiazolidine to optimize its potency and pharmacological properties.

  • X-ray Crystallography: Obtaining a co-crystal structure of the compound bound to FtsZ to elucidate the precise binding mode and guide further drug design.

  • In Vivo Efficacy Studies: Evaluating the compound's effectiveness in animal models of bacterial infection.

By systematically pursuing these avenues of research, the full therapeutic potential of 2-(2-Chloro-4-methylphenyl)thiazolidine and related compounds can be realized.

Exploratory

In-Depth Technical Guide: Physicochemical Characterization of 2-(2-Chloro-4-methylphenyl)thiazolidine

This technical guide provides a comprehensive analysis of the fundamental physicochemical properties of 2-(2-Chloro-4-methylphenyl)thiazolidine, a heterocyclic compound of interest in various research and development sec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the fundamental physicochemical properties of 2-(2-Chloro-4-methylphenyl)thiazolidine, a heterocyclic compound of interest in various research and development sectors. A precise understanding of its molecular weight and empirical formula is a critical prerequisite for its synthesis, characterization, and application, particularly in the realms of medicinal chemistry and materials science. This document delineates the derivation of these essential parameters from the compound's chemical structure, offering a foundational reference for laboratory and computational work.

Structural Elucidation from Systematic Nomenclature

The unambiguous determination of the molecular and empirical formulas, and consequently the molecular weight, begins with the accurate interpretation of the compound's systematic IUPAC name: 2-(2-Chloro-4-methylphenyl)thiazolidine.

  • Thiazolidine Core: The parent structure is a thiazolidine ring. This is a five-membered saturated heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3.

  • Substitution at Position 2: The prefix "2-" indicates that a substituent is attached to the second carbon atom of the thiazolidine ring.

  • Substituent Identity: The substituent is a "2-Chloro-4-methylphenyl" group. This is a phenyl ring with a chlorine atom at the second position and a methyl group at the fourth position, relative to its point of attachment to the thiazolidine ring.

This structural information is paramount for deducing the precise atomic composition of the molecule.

Determination of Molecular and Empirical Formulas

Based on the elucidated structure, the number of atoms of each element in a single molecule of 2-(2-Chloro-4-methylphenyl)thiazolidine can be tallied:

  • Carbon (C): 6 atoms in the phenyl ring, 1 atom in the methyl group, and 3 atoms in the thiazolidine ring, for a total of 10 carbon atoms.

  • Hydrogen (H): 3 atoms in the methyl group, 3 atoms on the phenyl ring, and 6 atoms on the thiazolidine ring, for a total of 12 hydrogen atoms.

  • Chlorine (Cl): 1 chlorine atom.

  • Nitrogen (N): 1 nitrogen atom.

  • Sulfur (S): 1 sulfur atom.

This leads to the Molecular Formula : C₁₀H₁₂ClNS

The Empirical Formula represents the simplest whole-number ratio of the constituent atoms. In the case of C₁₀H₁₂ClNS, the subscripts do not share any common integer divisor greater than 1. Therefore, the empirical formula is the same as the molecular formula.

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. Using the standard atomic weights of the constituent elements:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Chlorine (Cl): 35.453 u

  • Nitrogen (N): 14.007 u

  • Sulfur (S): 32.06 u

The molecular weight is calculated as follows:

MW = (10 × 12.011) + (12 × 1.008) + (1 × 35.453) + (1 × 14.007) + (1 × 32.06) MW = 120.11 + 12.096 + 35.453 + 14.007 + 32.06 MW = 213.726 g/mol

Summary of Physicochemical Data

The fundamental physicochemical properties of 2-(2-Chloro-4-methylphenyl)thiazolidine are summarized in the table below for quick reference.

PropertyValue
Molecular FormulaC₁₀H₁₂ClNS
Molecular Weight 213.726 g/mol
Empirical Formula C₁₀H₁₂ClNS

Logical Workflow for Property Determination

The following diagram illustrates the logical progression from the chemical name to the determination of its core physicochemical properties.

Caption: Determination of Physicochemical Properties.

Conclusion

This technical guide has systematically derived the molecular weight and empirical formula of 2-(2-Chloro-4-methylphenyl)thiazolidine based on its chemical nomenclature. The established molecular formula is C₁₀H₁₂ClNS, with a calculated molecular weight of 213.726 g/mol . The empirical formula is identical to the molecular formula. These fundamental parameters are indispensable for any researcher or scientist engaged in the study or application of this compound, providing a solid foundation for further experimental and computational investigations.

References

  • International Union of Pure and Applied Chemistry. Compendium of Chemical Terminology. 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. [Link]

  • Wieser, M. E., et al. "Atomic weights of the elements 2011 (IUPAC Technical Report)." Pure and Applied Chemistry, vol. 85, no. 5, 2013, pp. 1047-1078. [Link]

Foundational

Step-by-step synthesis pathway of 2-(2-Chloro-4-methylphenyl)thiazolidine

Whitepaper: Strategic Synthesis and Validation of 2-(2-Chloro-4-methylphenyl)thiazolidine Executive Summary The thiazolidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the pharmacoph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Strategic Synthesis and Validation of 2-(2-Chloro-4-methylphenyl)thiazolidine

Executive Summary

The thiazolidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the pharmacophoric core for antimicrobial, antifungal, and hypoglycemic agents[1][2]. This technical guide delineates a highly optimized, step-by-step synthetic pathway for 2-(2-Chloro-4-methylphenyl)thiazolidine . By leveraging a dehydrative cyclocondensation between 2-chloro-4-methylbenzaldehyde and 2-aminoethanethiol (cysteamine), this protocol ensures high atom economy and scalable yields. The methodology emphasizes mechanistic causality, rigorous in-process controls, and self-validating analytical techniques to ensure structural fidelity.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of 1,3-thiazolidines is classically achieved via the condensation of an aromatic aldehyde with a 1,2-aminothiol[3].

Causality in Reagent Selection:

  • 2-Aminoethanethiol Hydrochloride: Utilized as the bifunctional nucleophile. The hydrochloride salt is preferred over the free base due to the latter's high susceptibility to oxidative dimerization (forming cystamine disulfides) upon exposure to atmospheric oxygen.

  • Sodium Acetate (NaOAc): Acts as a mild base to liberate the free amine in situ without promoting unwanted side reactions (such as aldol condensation of the aldehyde, which stronger bases might trigger).

  • Anhydrous Ethanol: Selected as the solvent because it provides optimal solubility for the precursors and facilitates the azeotropic removal of water (if molecular sieves are employed) or simply drives the equilibrium forward at reflux temperatures[3].

Pathway Dynamics: The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of 2-chloro-4-methylbenzaldehyde, forming a hemiaminal intermediate. Subsequent dehydration yields an electrophilic imine (Schiff base). The adjacent thiol group then undergoes a rapid 5-endo-trig intramolecular cyclization, attacking the imine carbon to close the five-membered thiazolidine ring.

SynthesisPathway R1 2-Chloro-4-methylbenzaldehyde (Electrophile) Condensation Nucleophilic Addition (Hemiaminal Formation) R1->Condensation R2 2-Aminoethanethiol HCl (Bifunctional Nucleophile) Base In situ Amine Liberation (NaOAc in EtOH) R2->Base Base->Condensation Dehydration Dehydration (-H2O) (Imine / Schiff Base) Condensation->Dehydration Cyclization Intramolecular Thiol Attack (5-endo-trig Cyclization) Dehydration->Cyclization Product 2-(2-Chloro-4-methylphenyl)thiazolidine (Crude Product) Cyclization->Product Purification Biphasic Workup & Recrystallization Product->Purification

Mechanistic workflow for the synthesis of 2-(2-Chloro-4-methylphenyl)thiazolidine via condensation.

Experimental Methodology

This protocol is designed as a self-validating system. Intermediate checks (TLC) and specific workup conditions ensure that unreacted starting materials do not contaminate the final isolate.

Materials & Equipment
  • Reagents: 2-Chloro-4-methylbenzaldehyde (1.0 eq, 10 mmol, 1.54 g), 2-Aminoethanethiol hydrochloride (1.1 eq, 11 mmol, 1.25 g), Anhydrous Sodium Acetate (1.1 eq, 11 mmol, 0.90 g), Anhydrous Ethanol (30 mL).

  • Equipment: 100 mL two-neck round-bottom flask, reflux condenser, magnetic stirrer, inert gas (N2/Ar) manifold.

Step-by-Step Synthesis Protocol
  • Preparation of the Nucleophile: Charge the 100 mL round-bottom flask with 2-aminoethanethiol hydrochloride (1.25 g) and anhydrous sodium acetate (0.90 g). Add 15 mL of anhydrous ethanol.

  • Inert Atmosphere: Flush the system with Nitrogen for 5 minutes. Rationale: Preventing atmospheric oxygen from oxidizing the liberated thiol to a disulfide is critical for maximizing yield.

  • Amine Liberation: Stir the suspension at room temperature for 15 minutes. A white precipitate (NaCl) will form as the free 2-aminoethanethiol is generated.

  • Electrophile Addition: Dissolve 2-chloro-4-methylbenzaldehyde (1.54 g) in 15 mL of anhydrous ethanol. Add this solution dropwise to the reaction flask over 10 minutes via an addition funnel to prevent uncontrolled exothermic spikes.

  • Cyclocondensation (Reflux): Attach the reflux condenser and heat the mixture to 78°C (reflux) under continuous stirring. Maintain reflux for 4 to 6 hours.

  • In-Process Validation (TLC): After 4 hours, sample the reaction. Run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (8:2) as the mobile phase. The disappearance of the UV-active aldehyde spot (higher Rf) and the appearance of a new, lower Rf spot indicates reaction completion[4].

  • Workup & Extraction: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator) to approximately 20% of its original volume. Quench the residue with 30 mL of distilled water and extract with Dichloromethane (DCM) (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL) to remove residual ethanol and salts. Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the DCM to yield the crude product.

  • Purification: Recrystallize the crude residue from a minimal amount of hot ethanol or perform flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure 2-(2-Chloro-4-methylphenyl)thiazolidine.

Analytical Validation & Quantitative Data

To establish trustworthiness, the synthesized compound must be subjected to structural elucidation[4]. The following tables summarize the optimization parameters and the expected analytical validation metrics.

Table 1: Reaction Optimization Matrix

Causality: Ethanol at reflux provides the optimal thermodynamic energy required to drive the dehydration step of the imine formation, outperforming room temperature reactions or aprotic solvents.

SolventTemperatureCatalyst / BaseTime (h)Yield (%)Purity (HPLC)
Dichloromethane25°CTriethylamine2435%82%
Toluene110°CNone (Dean-Stark)868%88%
Anhydrous Ethanol 78°C Sodium Acetate 5 85% >98%
Table 2: Expected Analytical Signatures

Self-Validation: The disappearance of the aldehyde proton signal in 1H-NMR and the appearance of the chiral methine proton (C2 of the thiazolidine ring) is the definitive proof of successful cyclization[1].

Analytical MethodTarget Signal / MarkerStructural Assignment
1H-NMR (CDCl3) Singlet, ~5.8 - 6.1 ppm (1H)Methine proton at C2 of the thiazolidine ring (formed upon cyclization).
1H-NMR (CDCl3) Multiplets, ~2.8 - 3.5 ppm (4H)Methylene protons of the thiazolidine ring (-CH2-S- and -CH2-N-).
1H-NMR (CDCl3) Singlet, ~2.3 ppm (3H)Methyl group attached to the aromatic ring.
FT-IR Absence of ~1700 cm⁻¹ peakConfirms complete consumption of the starting aldehyde (C=O stretch).
FT-IR ~3200 - 3300 cm⁻¹ (broad)Secondary amine (N-H stretch) of the newly formed thiazolidine ring.
Mass Spectrometry m/z [M+H]+ ≈ 214.0Corresponds to the exact mass of C10H12ClNS.

References

  • synthesis and biological evaluation of some novel 2-chloro-4- (methylsulfonyl) phenyl containing acylthiourea and 1,3- thiazolidin-4-one as promising antimicrobial agents - ResearchGate.
  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - NIH.
  • SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY - Semantic Scholar.
  • Synthesis and Biological Applications of Thiazolidinone - IntechOpen.
  • Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity - Der Pharma Chemica.

Sources

Exploratory

The In Vitro Biological Activity of 2-(2-Chloro-4-methylphenyl)thiazolidine: A Predictive and Methodological Analysis

An In-Depth Technical Guide For distribution among: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the potential in vitro biological activities of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

For distribution among: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the potential in vitro biological activities of the compound 2-(2-Chloro-4-methylphenyl)thiazolidine. In the absence of direct experimental data for this specific molecule, this document synthesizes findings from structurally related thiazolidine derivatives to forecast its likely pharmacological profile and to provide detailed, field-proven methodologies for its evaluation.

The thiazolidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this five-membered heterocyclic ring containing sulfur and nitrogen have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[3][4][5][6] The biological versatility of the thiazolidine core is largely attributed to the potential for diverse substitutions at various positions on the ring, which allows for the fine-tuning of its pharmacological effects.[2]

The structure of 2-(2-Chloro-4-methylphenyl)thiazolidine, featuring a substituted aromatic ring at the 2-position, suggests several avenues for biological activity based on established structure-activity relationships (SAR) for this class of compounds. The presence of a chloro and a methyl group on the phenyl ring can significantly influence the compound's lipophilicity, electronic properties, and steric interactions with biological targets, thereby modulating its activity and specificity.[4] This guide will explore the most probable in vitro biological activities for this compound and provide the experimental frameworks for their investigation.

Anticipated Anticancer Activity

Thiazolidine derivatives, particularly 2,4-thiazolidinediones, have emerged as a promising class of anticancer agents.[2] Their mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways implicated in tumorigenesis.[2][7]

Rationale for Anticancer Evaluation

The structural features of 2-(2-Chloro-4-methylphenyl)thiazolidine are consistent with those of other thiazolidine-based compounds that exhibit cytotoxic effects against various cancer cell lines. The substituted phenyl ring is a common feature in many active derivatives.[8] The chloro and methyl substituents can enhance binding to hydrophobic pockets in target proteins, potentially increasing the compound's efficacy.

Key Molecular Targets and Pathways

Several molecular targets have been identified for thiazolidine derivatives, including:

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): While primarily associated with antidiabetic effects, activation of PPARγ has also been shown to inhibit the proliferation of various cancer cells.[2]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 can disrupt tumor angiogenesis, a critical process for tumor growth and metastasis.[7]

  • B-cell lymphoma 2 (Bcl-2) family proteins: Modulation of these proteins can trigger the intrinsic apoptotic pathway in cancer cells.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-(2-Chloro-4-methylphenyl)thiazolidine in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Representative Data for Analogous Compounds

The following table summarizes the anticancer activity of some thiazolidine derivatives against various cancer cell lines.

Compound TypeCell LineIC50 (µM)Reference
Thiazolidine-2,4-dione derivativeA549 (Lung)6.1[2]
5-benzylidenethiazolidine-2,4-dioneMCF-7 (Breast)Not specified as IC50[8]
2,4-dioxothiazolidine-5-acetic acid derivativeHeLa (Cervical)30-36[3]
Visualizing the MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plate treatment Prepare Serial Dilutions of Test Compound start->treatment 24h Incubation add_compound Add Compound to Wells treatment->add_compound incubation Incubate for 48-72h add_compound->incubation add_mtt Add MTT Reagent incubation->add_mtt incubation2 Incubate for 3-4h add_mtt->incubation2 solubilize Add Solubilizing Agent (e.g., DMSO) incubation2->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calculate Calculate % Viability and IC50 Value read_plate->calculate end Results calculate->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Predicted Antimicrobial and Antifungal Activity

The thiazolidine scaffold is a key component of several antimicrobial agents, including some penicillins.[9] The presence of halogen and other substituents on the aryl ring at the 2-position of the thiazolidine core has been shown to be crucial for antimicrobial activity.[10]

Rationale for Antimicrobial Evaluation

The 2-(2-Chloro-4-methylphenyl)thiazolidine structure is a promising candidate for antimicrobial activity. The chloro-substituted phenyl ring, in particular, is a common feature in many potent antimicrobial compounds, as it can enhance membrane permeability and interaction with microbial targets.[4]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of 2-(2-Chloro-4-methylphenyl)thiazolidine in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • (Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration, subculture the contents of the wells with no visible growth onto an agar plate and incubate. The MBC/MFC is the lowest concentration that results in no growth on the agar plate.

Representative Data for Analogous Compounds

The following table presents the antimicrobial activity of some thiazolidine derivatives.

Compound TypeMicroorganismMIC (µg/mL)Reference
Thiazolidine-2,4-dione derivativeStaphylococcus aureus32[3]
Thiazolidine-2,4-dione derivativeEscherichia coli4.5 x 10⁻² µM/ml[4]
Thiazolidine-2,4-dione derivativeCandida albicans4.2 x 10⁻² µM/ml[4]
Visualizing the Antimicrobial Susceptibility Testing Workflow

MIC_Workflow cluster_setup Experiment Setup cluster_incubation Incubation & Observation cluster_results Results & Further Analysis start Prepare Standardized Microbial Inoculum dilution Perform Serial Dilutions of Test Compound in 96-well Plate start->dilution inoculation Inoculate Wells with Microbial Suspension dilution->inoculation incubation Incubate Plate (18-24 hours) inoculation->incubation observation Observe for Visible Growth incubation->observation mic Determine MIC (Lowest Concentration with No Growth) observation->mic mbc_mfc (Optional) Subculture for MBC/MFC Determination mic->mbc_mfc end Final Report mbc_mfc->end

Caption: Workflow for MIC determination using broth microdilution.

Potential Anti-inflammatory Activity

Thiazolidinedione derivatives are well-known for their anti-inflammatory properties, which are often mediated through the activation of PPARγ.[11] This nuclear receptor plays a crucial role in regulating inflammatory responses.

Rationale for Anti-inflammatory Evaluation

Given the established anti-inflammatory effects of the thiazolidine core, it is plausible that 2-(2-Chloro-4-methylphenyl)thiazolidine could also exhibit such activity. The compound's ability to interact with PPARγ or other inflammatory targets would be a key determinant of its potential in this area.

Experimental Protocol: HRBC Membrane Stabilization Assay

The Human Red Blood Cell (HRBC) membrane stabilization assay is a simple and effective in vitro method to screen for anti-inflammatory activity. The principle is that anti-inflammatory agents can inhibit the heat-induced hemolysis of red blood cells.

Step-by-Step Methodology:

  • Prepare HRBC Suspension: Obtain fresh human blood and prepare a 10% v/v suspension of red blood cells in isosaline.

  • Reaction Mixture: In separate tubes, mix the HRBC suspension with solutions of 2-(2-Chloro-4-methylphenyl)thiazolidine at various concentrations. Include a control (HRBC suspension with saline) and a standard (e.g., Diclofenac sodium).

  • Incubation: Incubate the tubes in a water bath at 56°C for 30 minutes.

  • Centrifugation: After incubation, centrifuge the tubes and collect the supernatant.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 560 nm, which corresponds to the amount of hemaglobin released.

  • Data Analysis: Calculate the percentage of membrane stabilization (inhibition of hemolysis) for the test compound and compare it to the standard.

Representative Data for Analogous Compounds

The following table shows the anti-inflammatory activity of some thiazolidine derivatives.

Compound TypeAssayActivityReference
5-[morpholino(phenyl)methyl]-thiazolidine-2,4-dioneHRBC membrane stabilizationHigh inhibition at 500 µg/mL[11]
Thiazolidine-2,4-dione derivativeCarrageenan-induced paw edema (in vivo)Significant anti-inflammatory effects[12]
Visualizing the PPARγ Signaling Pathway

PPARg_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Thiazolidine Derivative (Ligand) pparg PPARγ ligand->pparg Binds and Activates heterodimer PPARγ-RXR Heterodimer pparg->heterodimer rxr RXR rxr->heterodimer ppre PPRE (Peroxisome Proliferator Response Element) heterodimer->ppre Binds to transcription Modulation of Gene Transcription ppre->transcription effect1 Decreased Insulin Resistance transcription->effect1 effect2 Anti-inflammatory Effects transcription->effect2 effect3 Adipocyte Differentiation transcription->effect3

Caption: Simplified PPARγ signaling pathway activation by a thiazolidine ligand.

Concluding Remarks for the Research Professional

While direct experimental evidence for the in vitro biological activity of 2-(2-Chloro-4-methylphenyl)thiazolidine is not yet available in the public domain, the extensive body of research on structurally similar thiazolidine derivatives provides a strong foundation for predicting its potential pharmacological profile. The presence of the 2-(2-Chloro-4-methylphenyl) moiety suggests that this compound is a promising candidate for evaluation as an anticancer, antimicrobial, and anti-inflammatory agent.

The methodologies detailed in this guide represent standard, robust, and reproducible approaches for the in vitro assessment of these activities. It is the recommendation of this author that a systematic evaluation of 2-(2-Chloro-4-methylphenyl)thiazolidine be undertaken, beginning with broad-spectrum screening using the assays described herein. Subsequent hit-to-lead optimization studies, guided by the structure-activity relationships of the wider thiazolidine class, could then be employed to develop more potent and selective therapeutic agents. The data generated from such studies would be a valuable contribution to the field of medicinal chemistry and drug discovery.

References

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). Molecules. [Link]

  • Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. (2009). Bioorganic & Medicinal Chemistry. [Link]

  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). Chemistry. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). MDPI. [Link]

  • Review on Recent developments and biological activities of 2, 4-thiazolidinediones. (n.d.). ResearchGate. [Link]

  • Biolgical activities of thiazolidine - A review. (n.d.). ResearchGate. [Link]

  • Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives. (2017). Semantic Scholar. [Link]

  • Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. (2025). ChemRXiv. [Link]

  • (PDF) Thiazolidines: Synthesis and Anticancer Activity. (2025). ResearchGate. [Link]

  • Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. (2018). Semantic Scholar. [Link]

  • Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). (n.d.). PubMed. [Link]

  • Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. (n.d.). PubMed. [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). PubMed. [Link]

  • Synthesis and cytotoxic activity evaluation of 2,3-thiazolidin-4-one derivatives on human breast cancer cell lines. (2013). PubMed. [Link]

  • Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. (n.d.). PubMed. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivative. (2025). ResearchGate. [Link]

  • synthesis and biological evaluation of some novel 2-chloro-4- (methylsulfonyl) phenyl containing acylthiourea and 1,3- thiazolidin-4-one as promising antimicrobial agents. (2015). ResearchGate. [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF NEW THIAZOLIDINE-2,4-DIONES, 4-THIOXOTHIAZOLIDINONES AND 2-THIOXOIMIDAZOLIDINONES. (2005). Semantic Scholar. [Link]

  • Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). (n.d.). RSC Publishing. [Link]

  • Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. (2018). PubMed. [Link]

  • Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. (n.d.). PubMed. [Link]

  • Synthesis and anti-inflammatory activity of new thiazolidine-2,4-diones, 4-thioxothiazolidinones and 2-thioxoimidazolidinones. (2025). ResearchGate. [Link]

  • Thiazolidinediones as leads. (2022). ScienceScholar. [Link]

  • Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 2-(2-Chloro-4-methylphenyl)thiazolidine in the lab

An Application Note for the Laboratory Synthesis of 2-(2-Chloro-4-methylphenyl)thiazolidine Introduction: The Significance of the Thiazolidine Scaffold Thiazolidine and its derivatives represent a cornerstone in the arch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Laboratory Synthesis of 2-(2-Chloro-4-methylphenyl)thiazolidine

Introduction: The Significance of the Thiazolidine Scaffold

Thiazolidine and its derivatives represent a cornerstone in the architecture of heterocyclic compounds, commanding significant attention within medicinal chemistry.[1] This five-membered ring system, containing both sulfur and nitrogen, is a "privileged scaffold," meaning it serves as a versatile framework for designing molecules that can interact with a wide range of biological targets.[1] Consequently, thiazolidine moieties are integral to numerous compounds exhibiting diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

This application note provides a comprehensive and technically grounded protocol for the laboratory synthesis of a specific derivative, 2-(2-Chloro-4-methylphenyl)thiazolidine . The synthesis is achieved through the direct condensation of 2-chloro-4-methylbenzaldehyde with cysteamine (2-aminoethanethiol). This reaction is a classic example of thiazolidine formation, proceeding under mild conditions to yield the target compound with high efficiency.[4][5][6] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and robust characterization methods.

Reaction Mechanism: The Chemistry of Thiazolidine Formation

The synthesis of a 2-substituted thiazolidine from an aldehyde and cysteamine is a well-documented acid-catalyzed condensation-cyclization reaction.[4][5][7] The process can be understood through a sequence of logical, stepwise transformations.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic amino group of cysteamine attacking the electrophilic carbonyl carbon of 2-chloro-4-methylbenzaldehyde. This forms a transient tetrahedral intermediate known as a carbinolamine or hemithioaminal.[5]

  • Dehydration and Iminium Ion Formation: The carbinolamine intermediate is unstable and, under mild protic conditions, the hydroxyl group is protonated, forming a good leaving group (H₂O). Subsequent elimination of water generates a resonance-stabilized Schiff base or, more accurately, an iminium cation.

  • Intramolecular Cyclization: The final and ring-forming step involves the nucleophilic thiol group (-SH) of the same molecule attacking the electrophilic carbon of the iminium ion. This intramolecular cyclization is thermodynamically favorable and results in the formation of the stable five-membered thiazolidine ring.[4][5]

The following diagram illustrates this mechanistic pathway.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde 2-Chloro-4-methylbenzaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine 1. Nucleophilic Attack (Amine) Cysteamine Cysteamine Cysteamine->Carbinolamine Iminium Iminium Cation Carbinolamine->Iminium 2. Dehydration (-H₂O) Product 2-(2-Chloro-4-methylphenyl)thiazolidine Iminium->Product 3. Intramolecular Cyclization (Thiol)

Caption: Reaction mechanism for thiazolidine synthesis.

Materials, Reagents, and Safety

Successful and safe synthesis requires careful preparation and handling of all materials.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolecular Wt.Notes
2-Chloro-4-methylbenzaldehyde57295-30-4C₈H₇ClO154.59 g/mol Starting aldehyde.
Cysteamine hydrochloride156-57-0C₂H₇NS·HCl113.61 g/mol Amine-thiol source. Hygroscopic.[8]
Ethanol (Anhydrous)64-17-5C₂H₅OH46.07 g/mol Reaction solvent.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01 g/mol For work-up (neutralization).
Ethyl Acetate141-78-6C₄H₈O₂88.11 g/mol Extraction solvent.
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37 g/mol Drying agent.
Standard GlasswareN/AN/AN/ARound-bottom flask, condenser, etc.
TLC PlatesN/AN/AN/ASilica gel 60 F₂₅₄ for reaction monitoring.
Health and Safety Precautions

This protocol must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • 2-Chloro-4-methylbenzaldehyde : This compound is a combustible liquid and may be harmful if swallowed.[9][10] It can cause skin and serious eye irritation.[10][11] Avoid inhalation of vapors and contact with skin and eyes. Store in a cool, well-ventilated area away from heat and ignition sources.[9][10]

  • Cysteamine Hydrochloride : Harmful if swallowed.[12][13] It may cause an allergic skin reaction and respiratory irritation.[8] Avoid breathing dust.[8][14] It is hygroscopic and should be stored in a tightly-closed container in a dry place.[8] In case of skin contact, wash thoroughly with soap and water.[13][14] If it gets in the eyes, rinse cautiously with water for several minutes.[14]

  • Ethanol & Ethyl Acetate : These are flammable solvents. Ensure no open flames or spark sources are present in the laboratory during their use.

Detailed Experimental Protocol

This procedure is designed for a 10 mmol scale synthesis.

Step 1: Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cysteamine hydrochloride (1.14 g, 10 mmol).

  • Add 30 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until the solid is mostly dissolved.

  • Add 2-chloro-4-methylbenzaldehyde (1.55 g, 10 mmol) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 4-6 hours.

Causality Note: The reaction is performed at room temperature under neutral to slightly acidic conditions (from the hydrochloride salt), which is optimal for the formation of the thiazolidine derivative without promoting side reactions.[4][5] Ethanol is an excellent protic solvent that facilitates the reaction by solvating the intermediates and accommodating the water molecule that is eliminated.[4]

Step 2: Reaction Monitoring
  • The progress of the reaction should be monitored every hour using Thin-Layer Chromatography (TLC).

  • Prepare a TLC chamber with a solvent system of 7:3 Hexane:Ethyl Acetate.

  • Spot the TLC plate with the starting aldehyde and the reaction mixture.

  • The disappearance of the aldehyde spot and the appearance of a new, typically lower Rf, product spot indicates the reaction is proceeding. The reaction is considered complete when the aldehyde spot is no longer visible.[2][15]

Step 3: Work-up and Purification
  • Once the reaction is complete, remove the ethanol using a rotary evaporator.

  • To the resulting residue, add 50 mL of ethyl acetate and 50 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Shake the funnel vigorously and allow the layers to separate. The sodium bicarbonate wash neutralizes the HCl salt and any acidic impurities.

  • Extract the aqueous layer two more times with 25 mL portions of ethyl acetate.

  • Combine all organic layers and wash them with 50 mL of brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product, which often presents as a pale yellow oil or solid.

  • For final purification, the crude product can be recrystallized from a suitable solvent system like ethanol/water or purified via column chromatography on silica gel if necessary.

The overall laboratory workflow is summarized in the diagram below.

Workflow A 1. Reagent Preparation (Aldehyde & Cysteamine in Ethanol) B 2. Reaction (Stir at Room Temp, 4-6h) A->B C 3. Monitoring (TLC) B->C Hourly Check C->B Reaction Incomplete D 4. Solvent Removal (Rotary Evaporator) C->D Reaction Complete E 5. Extraction & Washing (EtOAc / NaHCO₃) D->E F 6. Drying & Concentration (MgSO₄ & Rotary Evaporator) E->F G 7. Purification (Recrystallization) F->G H 8. Characterization (NMR, FT-IR, MS) G->H

Caption: General experimental workflow for synthesis and analysis.

Product Characterization

To confirm the successful synthesis and purity of 2-(2-Chloro-4-methylphenyl)thiazolidine, the following analytical techniques are recommended.

TechniqueExpected Result
Appearance White to pale yellow solid.
Melting Point A sharp, defined melting range, indicating high purity.[15]
FT-IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~2950 (C-H stretch, aromatic & aliphatic), ~1590 (C=C stretch, aromatic), ~750 (C-Cl stretch). The absence of a strong C=O stretch (~1700 cm⁻¹) from the starting aldehyde is critical.[2][16]
¹H NMR (CDCl₃, δ ppm) ~7.0-7.4 (m, 3H, Ar-H), ~5.8 (s, 1H, N-CH-S), ~3.0-3.4 (m, 4H, -CH₂-CH₂-), ~2.3 (s, 3H, Ar-CH₃), ~1.9 (br s, 1H, N-H).
¹³C NMR (CDCl₃, δ ppm) ~135-140 (Ar-C), ~125-130 (Ar-CH), ~70 (N-CH-S), ~55 (N-CH₂), ~35 (S-CH₂), ~20 (Ar-CH₃).[17][18]
Mass Spec. (ESI-MS) Expected [M+H]⁺ at m/z = 214.05.

Note: NMR chemical shifts are estimates and may vary based on solvent and concentration.

Conclusion

This protocol details a reliable and straightforward method for synthesizing 2-(2-Chloro-4-methylphenyl)thiazolidine. By adhering to the outlined steps for synthesis, work-up, and purification, researchers can obtain the target compound in good yield and purity. The provided mechanistic details and characterization data serve to validate the experimental outcome, ensuring a high degree of scientific integrity. This foundational procedure can be adapted for the synthesis of a broader library of thiazolidine derivatives for further investigation in drug discovery and development programs.

References

  • Huang, T. C., Ho, C. T., & Chang, T. S. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 224-227. [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Cysteamine hydrochloride. [Link]

  • Loba Chemie Pvt. Ltd. (2016). Safety Data Sheet: CYSTEAMINE HYDROCHLORIDE FOR SYNTHESIS. [Link]

  • Huang, T. C., Ho, C. T., & Chang, T. S. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry. [Link]

  • Huang, T. C., Ho, C. T., & Chang, T. S. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. ACS Publications. [Link]

  • Geetharani, K., & Satyanarayana, D. N. (1977). Infrared Spectral Study of Thiazolidine-z-thione & Its Metal Complexes. Indian Journal of Chemistry. [Link]

  • BioSpectra, Inc. (2022). Safety Data Sheet: Cysteamine Hydrochloride (2-MEA). [Link]

  • Werkhoff, P., et al. (2001). Reaction Systems. Perfumer & Flavorist. [Link]

  • Sharma, S., et al. (2023). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. [Link]

  • Al-Juboori, A. A., & Al-Amiery, A. A. (2025). Synthesis of Thiazolidine Derivatives from Schiff bases and study their as Antibacterial Effect. Journal of Biomedicine and Biochemistry. [Link]

  • Kumar, A., et al. (2020). Design, Synthesis and Evaluation of Thiazolidines derivatives as Anti-bacterial Agents. IJSDR. [Link]

  • da Cunha, E. F. F., et al. (2020). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Scientific Reports. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Egyptian Journal of Chemistry. [Link]

  • Kumar, A., et al. (2010). Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Srinivasa, M. G., et al. (n.d.). Development of novel Thiazolidine-2,4-Dione Derivatives as PPAR-γ Agonists. RSC. [Link]

  • Sabalpara, K. J., et al. (2025). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Advanced Scientific Research. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and antibacterial activity of novel 2-(arylimino)thiazolidin-4-one and 2-(benzylidenehydrazono). Journal of Applied Pharmaceutical Science. [Link]

  • Taylor, C. G., et al. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemistryOpen. [Link]

  • Jain, A., et al. (2012). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Kumar, A., et al. (2010). Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity. Der Pharma Chemica. [Link]

  • Shah, V. H., et al. (2015). synthesis and biological evaluation of some novel 2-chloro-4-(methylsulfonyl) phenyl containing acylthiourea and 1,3-thiazolidin-4-one as promising antimicrobial agents. Hetero Letters. [Link]

  • G. Vernin, C. Párkányi. (1998). Reaction mechanism of cysteamine and aldehydes. ResearchGate. [Link]

  • Zhang Jianping, et al. (2014). Method for preparing 2,4-thiazolidinedione.
  • Srinivasa, M. G., et al. (2022). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. RSC Advances. [Link]

  • Patel, H., et al. (2017). 2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Research and Reviews: Journal of Chemistry. [Link]

  • Patel, N. B., & Patel, H. R. (2015). Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. International Journal for Modern Trends in Science and Technology. [Link]

  • Rieche, A. (1982). Synthesis of 2-Substituted Thiazolidine4-carboxylic Acids. ResearchGate. [Link]

  • Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

Sources

Application

How to dissolve 2-(2-Chloro-4-methylphenyl)thiazolidine for cell-based assays

Topic: Dissolving 2-(2-Chloro-4-methylphenyl)thiazolidine for Cell-Based Assays For: Researchers, scientists, and drug development professionals. Introduction The thiazolidine scaffold is a privileged structure in medici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Dissolving 2-(2-Chloro-4-methylphenyl)thiazolidine for Cell-Based Assays

For: Researchers, scientists, and drug development professionals.

Introduction

The thiazolidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] 2-(2-Chloro-4-methylphenyl)thiazolidine is a specific analogue whose efficacy in any cell-based assay is fundamentally dependent on its effective solubilization and delivery to the target cells. Due to its predicted hydrophobic nature, arising from the chlorinated and methylated phenyl ring, achieving a true solution in aqueous cell culture media is a significant challenge. Improper dissolution can lead to compound precipitation, inaccurate concentration calculations, and ultimately, non-reproducible or misleading experimental results.[3]

This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, experience-driven guide to effectively dissolve 2-(2-Chloro-4-methylphenyl)thiazolidine. We will move beyond simple steps to explain the scientific rationale behind solvent selection, stock solution preparation, and dilution strategies, ensuring the integrity and reproducibility of your cell-based assays. The protocols herein are designed as a self-validating system, incorporating critical quality control checks and best practices.

Predicted Physicochemical Profile

While specific experimental solubility data for 2-(2-Chloro-4-methylphenyl)thiazolidine is not widely published, we can predict its properties based on its chemical structure. This information is crucial for developing an appropriate solubilization strategy.

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₁₀H₁₂ClNSDerived from its chemical structure.
Molecular Weight 213.73 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solid.Common for small organic molecules of this class.
Aqueous Solubility PoorThe molecule is dominated by non-polar groups (chlorophenyl, methyl, thiazolidine ring), making it hydrophobic.
Organic Solvent Solubility Good to ExcellentExpected to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and, to a lesser extent, in alcohols like ethanol.

Part 1: Strategic Solvent Selection

The primary goal is to dissolve the compound in a biocompatible solvent at a high concentration to create a stock solution, which can then be diluted into the aqueous culture medium to a final, low-toxicity solvent concentration.

The Case for DMSO

For hydrophobic compounds like 2-(2-Chloro-4-methylphenyl)thiazolidine, Dimethyl Sulfoxide (DMSO) is the recommended solvent of choice.[4] It is a powerful, polar aprotic solvent capable of dissolving a vast array of small organic molecules.

Understanding Solvent Cytotoxicity

While effective, solvents are not inert and can exert their own biological effects, potentially confounding experimental outcomes.[5][6] It is imperative to maintain a final in-assay solvent concentration that is non-toxic to the specific cell line being used.

  • DMSO: Generally well-tolerated by most cell lines at concentrations ≤ 0.5% (v/v).[7] However, some sensitive cell lines may show stress or differentiation at concentrations as low as 0.1%.[4] Effects can include altered gene expression, induced apoptosis, or changes in metabolism.[5]

  • Ethanol: Can also be used but is often more cytotoxic than DMSO, with effects observed at concentrations as low as 0.3125%.[5]

Recommendation: Always perform a vehicle control experiment to determine the tolerance of your specific cell line to the chosen solvent at the final working concentration.

SolventRecommended Final Concentration (v/v)Potential Issues
DMSO ≤ 0.5% (0.1% preferred for sensitive assays) [4]Cytotoxicity, cell differentiation, altered enzyme activity at higher concentrations.[5][8]
Ethanol ≤ 0.5%Higher potential for cytotoxicity and membrane disruption compared to DMSO.[5]

Part 2: Protocol for High-Concentration Stock Solution

This protocol details the preparation of a 10 mM stock solution in sterile, cell culture-grade DMSO. Preparing a high-concentration stock allows for minimal solvent addition to the final culture volume.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc 1. Calculate Mass (e.g., 2.14 mg for 1 mL of 10 mM) weigh 2. Weigh Compound (Use sterile microfuge tube) add_dmso 3. Add Sterile DMSO (e.g., 1 mL) weigh->add_dmso dissolve 4. Ensure Complete Dissolution (Vortex, gentle warming/sonication if needed) add_dmso->dissolve aliquot 5. Aliquot Solution (Small, single-use volumes) dissolve->aliquot store 6. Store at -20°C or -80°C (Avoid freeze-thaw cycles) aliquot->store

Caption: Workflow for preparing a 10 mM stock solution.

Step-by-Step Methodology
  • Calculate Required Mass: Use the following formula to determine the mass of 2-(2-Chloro-4-methylphenyl)thiazolidine needed.

    • Formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )

    • Example (for 1 mL of 10 mM stock):

      • Mass (mg) = 10 mM × 1 mL × 213.73 g/mol = 2.137 mg

  • Weigh Compound: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh the calculated mass of the compound directly into a sterile polypropylene or glass vial. For small quantities, it is often best to dissolve the entire contents of the supplier's vial to avoid losses from weighing.[3]

  • Add Solvent: Using a sterile pipette, add the calculated volume of high-purity, sterile DMSO (e.g., 1 mL) to the vial containing the compound.

  • Promote Dissolution:

    • Cap the vial securely and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

    • If dissolution is slow: Gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Sonication in a water bath for a few minutes can also be effective.[4] Caution: Ensure all precipitate has fully dissolved before use to avoid inaccurate dosing.[4]

  • Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is critical to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination.[7]

  • Store Properly: Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[7]

Part 3: Protocol for Working Solutions in Cell Culture Media

Never add the high-concentration DMSO stock directly to cells. It must first be diluted in complete cell culture medium to the final desired concentration. The key principle is to perform a stepwise dilution to prevent the hydrophobic compound from precipitating out when it encounters the aqueous environment.[7]

Workflow for Working Solution Preparation

G cluster_prep Preparation cluster_dilute Dilution cluster_apply Application warm_media 1. Pre-warm Culture Media (to 37°C) thaw_stock 2. Thaw Stock Solution (Room temperature) calc_dilution 3. Calculate Dilution (C1V1 = C2V2) thaw_stock->calc_dilution add_stock 4. Add Stock to Media (Pipette into media, not vice-versa, while swirling) calc_dilution->add_stock mix 5. Mix Gently & Thoroughly (Invert or pipette) add_stock->mix treat 6. Treat Cells Immediately (Add working solution to culture wells) mix->treat

Sources

Method

Application Note: RP-HPLC Method Development and Validation for 2-(2-Chloro-4-methylphenyl)thiazolidine

Target Audience: Analytical Chemists, Formulation Scientists, and QA/QC Professionals in Drug Development. Focus: Mechanistic troubleshooting of basic compound peak tailing and ICH-compliant method validation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and QA/QC Professionals in Drug Development. Focus: Mechanistic troubleshooting of basic compound peak tailing and ICH-compliant method validation.

Analyte Profiling & Analytical Challenges

The compound 2-(2-Chloro-4-methylphenyl)thiazolidine presents a classic dichotomy in reverse-phase high-performance liquid chromatography (RP-HPLC). Structurally, it consists of a highly lipophilic, halogenated aromatic ring (2-chloro-4-methylphenyl) fused to a polar thiazolidine heterocycle.

From a chromatographic perspective, the critical feature is the secondary amine within the thiazolidine ring. This basic nitrogen is highly susceptible to secondary interactions with the stationary phase, which frequently manifests as severe peak tailing, broadened peak widths, and compromised integration accuracy[1]. Developing a robust assay requires a mechanistic approach to suppress these interactions rather than relying on empirical trial and error.

Mechanistic Method Development Strategy

As a Senior Application Scientist, my approach to method development begins with controlling the ionization state of both the analyte and the column matrix.

The Causality of Peak Tailing

In standard silica-based C18 columns, steric hindrance during the bonding process leaves a significant population of unreacted, residual silanol groups (Si-OH)[2]. At a mobile phase pH above 3.0, these silanols dissociate into negatively charged silanoate ions (Si-O⁻). Simultaneously, the basic nitrogen of the thiazolidine ring becomes protonated. This creates a strong, secondary ion-exchange interaction that retains the analyte molecules unevenly, causing the trailing edge of the peak to elongate[3].

SilanolInteraction N1 Basic Thiazolidine Nitrogen (Protonated at mid-pH) N3 Secondary Ion-Exchange Interaction N1->N3 N2 Residual Silanols (Si-O⁻) (Ionized at pH > 3.0) N2->N3 N4 Severe Peak Tailing (As > 2.0) N3->N4 N5 Low pH Mobile Phase (pH 2.5) N5->N2 Inhibits Ionization N6 Silanols Neutralized (Si-OH) Symmetrical Peak (As < 1.5) N5->N6 Resolves

Caption: Causality of peak tailing via silanol interactions and mitigation by pH control.

Stationary and Mobile Phase Optimization

To engineer a self-validating and robust separation:

  • Stationary Phase: We select a high-purity, double end-capped C18 column. End-capping chemically blocks a large portion of residual silanols, reducing the baseline potential for secondary interactions[1].

  • Mobile Phase pH Control: We utilize a 20 mM Potassium Phosphate buffer adjusted to pH 2.5. At this low pH, the residual silanols are fully protonated (neutralized), effectively shutting down the ion-exchange pathway and forcing the analyte to partition purely based on hydrophobic interactions with the C18 alkyl chains[2].

  • Organic Modifier: Acetonitrile (MeCN) is selected over Methanol to provide lower backpressure and sharper peak shapes for the lipophilic 2-chloro-4-methylphenyl moiety.

Optimized Chromatographic Conditions

The quantitative parameters established through the mechanistic optimization are summarized below.

ParameterSpecificationRationale
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)High purity silica, extensively end-capped to prevent tailing.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.5)Protonates silanols, eliminating secondary ion-exchange.
Mobile Phase B Acetonitrile (HPLC Grade)Elutes the lipophilic halogenated aromatic ring efficiently.
Elution Mode Isocratic (40% A : 60% B)Ensures consistent baseline and reproducible retention times.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30 °CReduces solvent viscosity and improves mass transfer kinetics.
Detection (UV) 235 nmOptimal chromophore absorbance for the halogenated aromatic ring.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.

Experimental Protocols

To ensure trustworthiness, this protocol is designed as a self-validating system. The system suitability test (SST) acts as a strict gatekeeper; if the SST fails, the protocol mandates troubleshooting before any sample analysis occurs.

Step 1: Mobile Phase Preparation
  • Weigh exactly 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) and dissolve in 1000 mL of ultra-pure water (18.2 MΩ·cm).

  • Adjust the pH to 2.5 ± 0.05 using dilute Orthophosphoric acid ( H3​PO4​ ) under continuous stirring.

  • Filter the buffer through a 0.45 µm hydrophilic PTFE membrane to remove particulates.

  • Mix 400 mL of the filtered buffer with 600 mL of HPLC-grade Acetonitrile. Degas by sonication for 10 minutes.

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(2-Chloro-4-methylphenyl)thiazolidine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Mobile Phase.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Mobile Phase.

Step 3: System Suitability Testing (Self-Validation Gate)

Inject the Working Standard (100 µg/mL) six consecutive times. The system is only validated for analysis if it meets the following criteria:

System Suitability ParameterAcceptance CriteriaImplication of Failure
Retention Time (RT) %RSD ≤ 1.0%Indicates pump/gradient instability or incomplete equilibration.
Peak Area %RSD ≤ 2.0%Indicates injector malfunction or sample degradation.
Tailing Factor ( As​ ) ≤ 1.5Indicates column degradation or incorrect mobile phase pH.
Theoretical Plates ( N ) ≥ 5000Indicates loss of column efficiency or dead volume in tubing.

Method Validation Framework

Validation must be executed in strict accordance with the ICH Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose[4].

ValidationWorkflow V1 ICH Q2(R2) Validation Protocol V2 Specificity (Blank & Placebo Interference) V1->V2 V3 Linearity & Range (25% to 150% of Target) V1->V3 V4 Accuracy (Spike Recovery at 3 Levels) V1->V4 V5 Precision (Repeatability & Intermediate) V1->V5 V6 Robustness (Deliberate Method Variations) V1->V6

Caption: Core parameters for analytical method validation per ICH Q2(R2) guidelines.

Validation Execution Summary
  • Specificity: Inject a blank (Mobile Phase) and ensure no interfering peaks elute at the retention time of 2-(2-Chloro-4-methylphenyl)thiazolidine.

  • Linearity & Range: Prepare calibration standards at 25, 50, 75, 100, 125, and 150 µg/mL. Plot peak area vs. concentration. The correlation coefficient ( R2 ) must be ≥ 0.999[5].

  • Accuracy (Recovery): Spike known amounts of the standard into a placebo matrix at 50%, 100%, and 150% of the target concentration. Calculate the percentage recovery (Acceptance: 98.0% - 102.0%)[6].

  • Precision:

    • Repeatability: Analyze 6 independent preparations of the 100 µg/mL sample on the same day (%RSD ≤ 2.0%).

    • Intermediate Precision: Analyze the same preparations on a different day, by a different analyst, using a different HPLC system (%RSD ≤ 2.0%)[7].

  • Robustness: Deliberately vary the flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase pH (±0.2 units). The system suitability criteria must still be met under these altered conditions.

References

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Blog. Available at:[Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. Phenomenex Blog. Available at:[Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). ICH Official Guidelines. Available at: [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA Scientific Guidelines. Available at:[Link]

  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at:[Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedure Q2(R2) Draft Version. ICH Official Guidelines. Available at:[Link]

Sources

Application

Application Notes and Protocols: Catalytic Methods for the Preparation of 2-(2-Chloro-4-methylphenyl)thiazolidine

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic synthesis of 2-(2-Chloro-4-methylphenyl)thiazolidine. The 2-arylthiazolidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic synthesis of 2-(2-Chloro-4-methylphenyl)thiazolidine. The 2-arylthiazolidine scaffold is a privileged structure in medicinal chemistry, and efficient synthetic access to its derivatives is of paramount importance. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a comparative analysis of various catalytic strategies. We present detailed, field-proven protocols for metal-based, solid acid, and solvent-free catalytic methods, supported by mechanistic insights and comparative data to aid in methodology selection and optimization.

Introduction: The Significance of the 2-Arylthiazolidine Scaffold

Thiazolidine is a five-membered heterocyclic compound containing sulfur and nitrogen atoms at positions 1 and 3, respectively.[1][2] This scaffold is a cornerstone in the architecture of numerous biologically active molecules, including the antibiotic penicillin.[2] When substituted at the 2-position with an aryl group, the resulting 2-arylthiazolidines become valuable intermediates and pharmacophores in drug discovery programs, exhibiting a wide range of pharmacological activities.

The target molecule, 2-(2-Chloro-4-methylphenyl)thiazolidine, is synthesized via the acid-catalyzed condensation of 2-chloro-4-methylbenzaldehyde with cysteamine (2-aminoethanethiol). The reaction proceeds through the formation of a transient hemiaminal intermediate, which subsequently dehydrates to form a Schiff base (imine). The crucial step is the intramolecular nucleophilic attack by the thiol group on the imine carbon, leading to the formation of the stable five-membered thiazolidine ring. Catalysts are employed to accelerate the rate-limiting steps, typically the formation of the imine intermediate, allowing the reaction to proceed under milder conditions with higher efficiency.

This application note details and compares several robust catalytic approaches for this synthesis, providing researchers with the necessary information to select and implement the most suitable method for their specific laboratory context and project goals.

General Reaction Mechanism

The fundamental transformation involves a cyclocondensation reaction. The role of the catalyst is primarily to activate the carbonyl group of the aldehyde, thereby facilitating the initial nucleophilic attack by the amine and promoting the subsequent dehydration and cyclization steps.

Reaction_Mechanism Reactants 2-Chloro-4-methylbenzaldehyde + Cysteamine Imine Imine Intermediate (Schiff Base) Reactants->Imine Condensation (-H2O) Catalyst Catalyst (H+ or Lewis Acid) Catalyst->Imine Accelerates Cyclization Intramolecular Thiol Attack Imine->Cyclization Product 2-(2-Chloro-4-methylphenyl)thiazolidine Cyclization->Product Ring Closure

Caption: General mechanism for thiazolidine formation.

Comparative Analysis of Catalytic Strategies

The choice of catalyst profoundly impacts reaction efficiency, yield, purity, and environmental footprint. Below is a summary of various catalytic systems applicable to the synthesis of 2-(2-Chloro-4-methylphenyl)thiazolidine.

Catalyst SystemCatalyst ExampleTypical LoadingSolventTemp. (°C)TimeYield (%)Key Advantages
Homogeneous Acid p-Toluenesulfonic Acid (p-TSA)5-10 mol%TolueneReflux4-8 h80-90Inexpensive, well-established.
Heterogeneous Acid β-Cyclodextrin-SO3H[3]10 mol%Solvent-free80-9015-30 min90-98Reusable, high yield, short reaction time, green.[3]
Magnetic Nanoparticle FeNi₃-IL MNPs[3]0.001 gSolvent-free5010-20 min~95Easy magnetic separation, reusable, very efficient.[3]
Biocatalyst Saccharomyces cerevisiae (Yeast)[4]N/AOrganic MediumRT24-48 hModerateEnvironmentally benign, mild conditions.[4]
Catalyst-Free Thermal/MicrowaveN/ASolvent-free90-1201-2 h75-85No catalyst cost/removal, simple procedure.[3]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for two highly effective methods.

Protocol 1: Heterogeneous Solid Acid Catalysis using β-Cyclodextrin-SO₃H

This protocol leverages a reusable, biodegradable solid acid catalyst, offering high yields under solvent-free conditions, which aligns with green chemistry principles.[3]

4.1.1. Materials and Reagents

  • 2-Chloro-4-methylbenzaldehyde (1.0 mmol, 154.6 mg)

  • Cysteamine (2-aminoethanethiol) (1.1 mmol, 84.8 mg, or ~65 µL)

  • β-Cyclodextrin-SO₃H (10 mol%)

  • Ethyl acetate

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

4.1.2. Equipment

  • 50 mL round-bottom flask

  • Magnetic stirrer with hot plate

  • Oil bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glassware for extraction and filtration

4.1.3. Procedure

  • To a 50 mL round-bottom flask, add 2-Chloro-4-methylbenzaldehyde (1.0 mmol) and cysteamine (1.1 mmol).

  • Add β-Cyclodextrin-SO₃H (10 mol%) to the flask.

  • Place the flask in a preheated oil bath at 80°C and stir the mixture vigorously. The reaction is solvent-free.

  • Monitor the reaction progress using TLC (e.g., 3:7 Ethyl acetate/Hexane mobile phase). The reaction is typically complete within 30 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 20 mL of ethyl acetate to the flask and stir for 5 minutes to dissolve the product.

  • Filter the mixture to recover the solid β-Cyclodextrin-SO₃H catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Transfer the filtrate to a separatory funnel and wash with 15 mL of saturated sodium bicarbonate solution, followed by 15 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary, though this method often yields a product of high purity.

Protocol 2: Catalyst- and Solvent-Free Microwave-Assisted Synthesis

This method provides a rapid and environmentally friendly alternative, eliminating the need for both a catalyst and a solvent. Microwave irradiation can significantly reduce reaction times.

4.2.1. Materials and Reagents

  • 2-Chloro-4-methylbenzaldehyde (1.0 mmol, 154.6 mg)

  • Cysteamine (2-aminoethanethiol) (1.1 mmol, 84.8 mg, or ~65 µL)

  • Ethanol (for recrystallization)

4.2.2. Equipment

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Scientific microwave reactor

  • Filtration apparatus (Büchner funnel)

4.2.3. Procedure

  • Place 2-Chloro-4-methylbenzaldehyde (1.0 mmol) and cysteamine (1.1 mmol) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 110°C for 10-15 minutes with stirring. (Note: Power and time settings may need optimization depending on the specific microwave unit).

  • After the reaction is complete, cool the vessel to room temperature.

  • The resulting crude product, often a solid or viscous oil, can be directly purified.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-(2-Chloro-4-methylphenyl)thiazolidine.

Experimental Workflow and Logic

The successful synthesis of the target compound relies on a systematic workflow from preparation to analysis.

Experimental_Workflow A Reactant Preparation (Aldehyde + Cysteamine) B Catalyst Addition (e.g., β-Cyclodextrin-SO3H) A->B C Reaction (Heating / Microwave) B->C D TLC Monitoring C->D In-process control D->C Reaction incomplete E Work-up (Extraction / Filtration) D->E Reaction complete F Catalyst Recovery (for heterogeneous methods) E->F G Purification (Chromatography / Recrystallization) E->G H Characterization (NMR, MS, IR) G->H

Sources

Method

Application Note: Preparation and Standardization of 2-(2-Chloro-4-methylphenyl)thiazolidine Stock Solutions in DMSO

Introduction and Mechanistic Rationale 2-(2-Chloro-4-methylphenyl)thiazolidine (Molecular Weight: 213.73 g/mol ) is a synthetic small molecule characterized by a lipophilic 2-chloro-4-methylphenyl moiety attached to a po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

2-(2-Chloro-4-methylphenyl)thiazolidine (Molecular Weight: 213.73 g/mol ) is a synthetic small molecule characterized by a lipophilic 2-chloro-4-methylphenyl moiety attached to a polar thiazolidine ring. Preparing highly standardized stock solutions of this compound is a critical prerequisite for reproducible downstream pharmacological and cell-based assays.

The Causality of Solvent Choice: Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this compound due to the high lipophilicity of the substituted phenyl ring. However, the selection of anhydrous DMSO is not merely a best practice—it is a chemical necessity. Thiazolidine rings are inherently susceptible to reversible hydrolytic ring-opening when exposed to water, a dynamic process that yields an aminothiol and the corresponding aldehyde (in this case, 2-chloro-4-methylbenzaldehyde). Ab initio calculations and spectroscopic monitoring of thiazolidine derivatives confirm that excluding water is critical to maintaining the intact cyclic form[1]. Therefore, utilizing anhydrous DMSO prevents premature hydrolytic degradation during long-term storage.

Quantitative Data: Mass-Volume Matrix

To ensure precision, use the following pre-calculated mass-volume matrix. All calculations are based on the exact molecular weight of 213.73 g/mol .

Desired ConcentrationMass Required for 1 mLMass Required for 5 mLMass Required for 10 mL
10 mM 2.14 mg10.69 mg21.37 mg
50 mM 10.69 mg53.43 mg106.86 mg
100 mM 21.37 mg106.86 mg213.73 mg

Formula used: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

Materials and Reagents

  • Compound: 2-(2-Chloro-4-methylphenyl)thiazolidine powder (Purity ≥ 98%).

  • Solvent: Anhydrous DMSO (Water content ≤ 0.005%, sealed under argon).

  • Equipment: Precision analytical balance (0.01 mg readability), vortex mixer, ultrasonic water bath.

  • Consumables: Sterile, nuclease-free amber cryovials, anti-static weighing boats.

Experimental Protocol: Step-by-Step Methodology

Step 1: Thermal Equilibration

Remove the sealed vial of 2-(2-Chloro-4-methylphenyl)thiazolidine from cold storage and allow it to equilibrate to room temperature for at least 20–30 minutes before opening.

  • Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the powder. Because thiazolidines are highly sensitive to water-induced ring opening, this microscopic condensation will catalyze the degradation of the stock solution over time.

Step 2: Precision Weighing

Tare an anti-static weighing boat on the analytical balance. Carefully weigh the target mass of the compound (e.g., 21.37 mg for 10 mL of a 10 mM stock) and transfer it quantitatively into a sterile amber glass vial or cryovial.

Step 3: Dissolution and Sonication

Add the exact calculated volume of anhydrous DMSO to the vial using a calibrated micropipette. Cap the vial tightly and vortex for 1–2 minutes.

  • Causality: If the compound does not dissolve instantly, warm the solution to 37°C in a water bath combined with mild sonication for 5 minutes. This thermal kinetic energy disrupts intermolecular crystal lattice forces, facilitating complete solvation without damaging the molecule[2].

Step 4: Aliquoting

Divide the master stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in sterile amber cryovials.

  • Causality: Standard industry guidelines mandate aliquoting to avoid repeated freeze-thaw cycles[3]. Freezing and thawing cause transient local concentration spikes that force the compound out of solution. Once precipitated, the compound may not fully redissolve upon subsequent thawing, leading to artificially low concentrations in your assays.

Step 5: Storage

Store all aliquots immediately at -80°C. Ensure the vials are protected from light, as the thiazolidine ring and the chlorinated phenyl moiety can be sensitive to prolonged UV exposure.

Workflow Visualization

Workflow N1 1. Equilibrate Compound (Room Temp, 20 min) N2 2. Weigh 2-(2-Chloro-4- methylphenyl)thiazolidine N1->N2 Prevents moisture condensation N3 3. Add Anhydrous DMSO (Calculate Volume) N2->N3 Use analytical balance N4 4. Vortex & Sonicate (Ensure Dissolution) N3->N4 Mix thoroughly N5 5. Aliquot into Amber Cryovials N4->N5 Visual inspection clear N6 6. Store at -80°C (Avoid Freeze-Thaw) N5->N6 Light protected

Caption: Workflow for preparing and storing 2-(2-Chloro-4-methylphenyl)thiazolidine DMSO stock solutions.

Self-Validating Quality Control

To ensure the trustworthiness of your stock solution, implement the following self-validating checks:

  • Solubility Validation: Visual inspection is subjective and prone to error. To definitively validate complete dissolution, centrifuge the prepared stock vial at 10,000 × g for 5 minutes. The absence of a microscopic pellet at the bottom of the tube confirms 100% solubility.

  • Chemical Integrity Validation (LC-MS): For long-term projects, run a baseline LC-MS on a freshly thawed aliquot every 3 months. The appearance of a new peak corresponding to 2-chloro-4-methylbenzaldehyde (MW ~154.6 g/mol ) is a direct biomarker of hydrolytic degradation. If this peak exceeds 2% of the total area, discard the batch.

Preparation of Working Solutions for Cell-Based Assays

When diluting the DMSO stock into aqueous cell culture media, perform serial dilutions to reach the final working concentration.

  • Critical Rule: The final concentration of DMSO in the cell culture medium must never exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity and off-target transcriptomic changes. Always include a vehicle control (0.1% DMSO in media without the compound) to normalize your assay results[3].

References

  • BenchChem Application Notes. "Application Note: Preparation of SC144 Hydrochloride Stock Solution in DMSO." Benchchem.com. 3[3]

  • Selleckchem. "Frequently Asked Questions - Storage and Stability." Selleckchem.com.2[2]

  • RSC Advances. "Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH." RSC Advances (2018).

  • ACS Publications. "Monitoring the in Vitro Thiazolidine Ring Formation of Antioxidant Drug N-Acetyl-l-cysteine at Basic pH and Detection of Reaction Intermediates." ACS Publications (2018).1[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Aqueous Solubility of 2-(2-Chloro-4-methylphenyl)thiazolidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists overcome the specific physicochemical hurdles associated with 2-(2-Chl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists overcome the specific physicochemical hurdles associated with 2-(2-Chloro-4-methylphenyl)thiazolidine .

This compound presents a dual challenge in drug development: severe lipophilicity driven by the 2-chloro-4-methylphenyl moiety, and the inherent hydrolytic instability of the 2-arylthiazolidine ring in aqueous media[1]. This guide synthesizes mechanistic causality with field-proven protocols to ensure your experimental workflows are both thermodynamically and chemically sound.

Mechanistic Insight: The Solubility vs. Stability Paradox

Before attempting to formulate this compound, it is critical to understand the causality behind its behavior in solution.

Like many 2-arylthiazolidines, 2-(2-Chloro-4-methylphenyl)thiazolidine exists in a dynamic, pH-dependent equilibrium with its ring-opened Schiff base (iminium ion) form[2]. While the nitrogen atom in the thiazolidine ring is a secondary amine, attempting to increase aqueous solubility by lowering the pH (protonation) creates a destructive paradox. Protonation triggers rapid ring-opening, exposing the iminium intermediate to nucleophilic attack by water, which irreversibly hydrolyzes the molecule into 2-chloro-4-methylbenzaldehyde and cysteamine[3].

Therefore, formulation strategies must enhance solubility without relying on acidic pH adjustments, thereby shielding the fragile ring system.

G A 2-(2-Chloro-4-methylphenyl) thiazolidine (Intact, Poorly Soluble) B Protonated Thiazolidine (Soluble, Unstable) A->B Low pH (+H⁺) B->A Neutral pH (-H⁺) C Ring-Opened Iminium Ion (Schiff Base) B->C Equilibrium Ring Opening D Hydrolysis Products (Aldehyde + Cysteamine) C->D Hydrolysis (+H₂O)

Fig 1: pH-dependent equilibrium and hydrolysis pathway of 2-arylthiazolidines.

Frequently Asked Questions (FAQs)

Q1: Can I use acidic buffers (pH < 4.0) to protonate the secondary amine and force the compound into solution? A1: No. While protonation will temporarily increase the apparent solubility of the compound, it acts as a catalyst for hydrolytic degradation[3]. Within minutes to hours, your active pharmaceutical ingredient (API) will degrade into inactive aldehyde and amine byproducts, yielding false negatives in biological assays.

Q2: What is the optimal pH range for assaying this compound in aqueous media? A2: The optimal range is pH 7.0 to 7.4 . At physiological pH, the thiazolidine ring remains predominantly in its closed, unprotonated state, maximizing chemical stability. Because solubility is inherently low at this pH, you must rely on excipients rather than pH manipulation to keep the drug in solution[1].

Q3: Which formulation excipients are scientifically validated for stabilizing and solubilizing thiazolidine derivatives? A3: The two most effective strategies are Cyclodextrin Complexation (specifically using 2-Hydroxypropyl-β-cyclodextrin) and Solid Dispersions using hydrophilic polymers like PEG 6000[4][5]. Cyclodextrins are particularly effective because they sequester the lipophilic aryl ring inside a hydrophobic cavity, which simultaneously increases aqueous solubility and sterically shields the thiazolidine ring from hydrolytic attack[6].

Quantitative Data: Formulation Performance Comparison

The following table summarizes the expected physical and chemical behavior of 2-(2-Chloro-4-methylphenyl)thiazolidine across different formulation matrices.

Formulation StrategyExcipient / MatrixExpected Aqueous Solubility (mg/mL)Est. Half-Life (pH 7.4)Primary Mechanism of Enhancement
Unformulated (Free Base) None (Aqueous Buffer)< 0.05~ 12 hoursN/A
Acidic Solubilization 0.1 N HCl (pH 1.2)> 5.00< 30 minutesAmine protonation (Triggers rapid hydrolysis)
Inclusion Complex 20% HP-β-Cyclodextrin~ 1.50 - 2.50> 48 hoursHydrophobic cavity sequestration & steric shielding
Solid Dispersion PEG 6000 (1:3 ratio)~ 1.20> 24 hoursConversion to amorphous state & improved wetting

Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies designed specifically to handle the physicochemical sensitivities of 2-arylthiazolidines.

Protocol 1: Preparation of HP-β-CD Inclusion Complex (Solvent Co-evaporation)

This protocol is preferred over physical kneading because it ensures molecular-level entrapment of the lipophilic moiety, maximizing both solubility and hydrolytic protection[4].

  • Molar Ratio Calculation: Weigh 2-(2-Chloro-4-methylphenyl)thiazolidine and 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) at a 1:1 molar ratio. Phase solubility studies on thiazolidines typically indicate an AL​ -type profile, meaning a 1:1 stoichiometric inclusion complex yields optimal solubilization.

  • Solvent Dissolution: Dissolve the thiazolidine compound in a minimal volume of a volatile organic solvent (e.g., absolute ethanol). Separately, dissolve the HP-β-CD in purified water.

  • Complexation: Slowly add the organic solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at room temperature. Causality: Dropwise addition prevents localized supersaturation and premature precipitation of the free base.

  • Equilibration: Stir the mixture continuously for 24 to 48 hours in a sealed vessel. This extended duration is thermodynamically required to reach equilibrium for the host-guest inclusion process.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature of 40°C to prevent thermal degradation.

  • Lyophilization: Freeze-dry the remaining aqueous solution. Causality: Lyophilization avoids the thermal stress of oven drying, yielding a highly porous, rapidly dissolving powder complex.

Protocol 2: Solid Dispersion via Solvent Evaporation (PEG 6000)

This technique is ideal for preparing solid dosage forms or dry powders for reconstitution, as it disrupts the crystal lattice of the drug[5].

  • Matrix Selection: Select Polyethylene Glycol (PEG) 6000 as the hydrophilic carrier. PEG 6000 effectively transitions poorly soluble thiazolidine derivatives from a crystalline to an amorphous state, drastically reducing the thermodynamic energy barrier to dissolution.

  • Co-dissolution: Dissolve the compound and PEG 6000 at a 1:3 (w/w) ratio in a common solvent (e.g., methanol) in a round-bottom flask[1].

  • Evaporation: Attach the flask to a rotary evaporator and evaporate the solvent under vacuum at 45°C until a dry, uniform film forms on the flask walls.

  • Desiccation: Store the resulting solid dispersion in a vacuum desiccator for 24 hours to ensure the complete removal of residual solvent traces.

  • Milling: Gently pulverize the solid dispersion and pass it through a 60-mesh sieve. Causality: This ensures uniform particle size, maximizing the surface area available for interaction with the dissolution medium.

References

  • ResearchGate. "A brief review on thiazolidine derivatives".[Link]

  • FAU.eu. "Enzymatic oxidation of thiazolidines in the presence of cyclodextrins: evaluation of antimicrobial activity of the reactants and products".[Link]

  • Portal de Revistas da USP. "Development of inclusion complex based on cyclodextrin and oxazolidine derivative".[Link]

  • ResearchGate. "MODIFICATION OF DISSOLUTION RATE OF PIOGLITAZONE HCL BY SOLID DISPERSION TECHNIQUE USING PEG 6000".[Link]

Sources

Optimization

Technical Support Center: 2-(2-Chloro-4-methylphenyl)thiazolidine Storage &amp; Handling

Welcome to the Advanced Troubleshooting Guide for the storage and handling of 2-(2-Chloro-4-methylphenyl)thiazolidine . As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the storage and handling of 2-(2-Chloro-4-methylphenyl)thiazolidine . As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of thiazolidine-based active pharmaceutical ingredients (APIs) and intermediates.

This guide is designed to move beyond basic recommendations. Here, we will dissect the fundamental chemical vulnerabilities of the thiazolidine ring, establish self-validating storage protocols, and provide robust analytical methods to ensure the absolute integrity of your compound before it enters your critical assays.

Part 1: Mechanistic Vulnerabilities & Degradation Pathways

Q: Why does 2-(2-Chloro-4-methylphenyl)thiazolidine degrade so rapidly when left on the benchtop or stored in solution?

A: The core vulnerability of this molecule lies in its thiazolidine ring , specifically the thioether (sulfide) moiety. Thioethers are highly susceptible to electrophilic attack by Reactive Oxygen Species (ROS), atmospheric oxygen, and trace peroxides often found in aging solvents[1].

When exposed to ambient air and light, the sulfur atom undergoes a stepwise oxidation process. The initial oxidation yields a sulfoxide , which is relatively fast and sometimes reversible under highly specific reducing conditions. However, prolonged exposure leads to further oxidation into a sulfone , an irreversible dead-end degradant that completely alters the molecule's polarity, spatial geometry, and biological activity. Furthermore, ambient light can trigger photochemical radical formation, accelerating this cleavage and oxidation cascade[2].

To prevent this, we must eliminate the three catalysts of degradation: Oxygen, Thermal Energy, and Photons .

G A 2-(2-Chloro-4-methylphenyl) thiazolidine (API) C Sulfoxide Intermediate (Primary Degradant) A->C Oxidation (Fast) B Reactive Oxygen Species (ROS) / Atmospheric O2 B->C Catalyzes D Sulfone Product (Irreversible Degradation) C->D Over-oxidation (Slow)

Thiazolidine oxidative degradation pathway into sulfoxide and sulfone derivatives.

Part 2: Optimal Storage & Environmental Controls

Q: What is the definitive protocol for storing this compound to guarantee long-term stability?

A: To arrest the kinetic oxidation of the thioether, the compound must be stored in its solid state, under a heavy inert gas, in absolute darkness, and at cryogenic temperatures[2]. Storing the compound in solution (especially in DMSO or chlorinated solvents) is highly discouraged for long-term archiving, as solvents trap dissolved oxygen and can generate peroxides over time[3].

Quantitative Storage Parameters & Shelf-Life Projections
Storage StateTemperatureAtmosphereLight ExposureEstimated Shelf-LifeRisk Level
Solution (DMSO/H2O)Room Temp (20°C)Ambient AirClear Vial< 48 HoursCritical
Solid Powder4°CAmbient AirAmber Vial1 - 2 WeeksHigh
Solid Powder-20°CNitrogen (N2)Amber Vial6 - 12 MonthsModerate
Solid Powder-80°CArgon (Ar)Amber Vial> 2 YearsNegligible
Step-by-Step Methodology: Inert Gas Purging & Sealing

This protocol is a self-validating system. By utilizing Argon and PTFE-lined caps, we create an impermeable micro-environment. Argon is explicitly chosen over Nitrogen because it is heavier than air; it sinks to the bottom of the vial, creating a physical blanket over the API powder that displaces residual oxygen.

  • Lyophilization: Ensure the 2-(2-Chloro-4-methylphenyl)thiazolidine is completely dry. Trace moisture can facilitate hydrolysis of the thiazolidine ring. Lyophilize the sample to a dry powder.

  • Vial Selection: Transfer the powder into a high-quality amber glass vial to block UV and visible light transmission.

  • Argon Displacement: Insert a sterile Argon gas line into the vial, keeping the nozzle approximately 1 cm above the powder bed. Purge gently for 30–60 seconds. Causality check: A gentle flow prevents aerosolizing the powder while ensuring complete displacement of the lighter atmospheric oxygen.

  • PTFE Sealing: Immediately cap the vial using a PTFE-lined (Teflon) septum cap. PTFE is chemically inert and prevents plasticizer leaching, which can occur with standard rubber septa.

  • Secondary Barrier: Wrap the cap tightly with Parafilm to prevent gas exchange during thermal contraction when moved to the freezer.

  • Cryogenic Storage: Transfer the sealed vial to a -80°C freezer.

G S1 Lyophilize API to Dry Powder S2 Transfer to Amber Vial S1->S2 S3 Argon Gas Purge S2->S3 S4 Seal with PTFE Septum S3->S4 S5 Store at -80°C S4->S5

Step-by-step inert atmosphere storage workflow for oxidation-sensitive APIs.

Part 3: Formulation & Advanced Stabilization

Q: Are there chemical stabilizers that can prevent oxidation if the compound must be handled in solution for extended assays?

A: Yes. While avoiding solution storage is the primary rule, biological assays require aqueous environments. When solubilized, you can utilize protective agents. Recent advances in peptide and thioether chemistry have demonstrated that the addition of L-thioproline acts as a highly effective sacrificial protective agent. It prevents the nitrosation and subsequent oxidation of thiazolidine rings in aqueous environments[4].

Alternatively, if L-thioproline interferes with your assay, formulating the API with Cyclodextrins (α-CD or β-CD) can physically shield the molecule. Cyclodextrins form inclusion complexes with the hydrophobic 2-chloro-4-methylphenyl moiety, sterically hindering the approach of reactive oxygen species to the vulnerable sulfur atom while simultaneously increasing the compound's aqueous solubility[3].

Part 4: Analytical Validation & Quality Control

Q: How can I confirm the structural integrity of my stored batch before using it in a critical experiment?

A: Never assume a stored compound is intact without analytical validation. Because the oxidation of a thioether to a sulfoxide adds a highly polar oxygen atom, the degradant will exhibit a significantly different retention time on a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

Step-by-Step Methodology: HPLC Purity Validation

System Preparation:

  • Column: C18 Reverse-Phase Analytical Column (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Detection: UV Absorbance at 254 nm (optimal for the aromatic ring).

Execution Steps:

  • Sample Preparation: Dissolve 1 mg of the stored 2-(2-Chloro-4-methylphenyl)thiazolidine in 1 mL of Acetonitrile. Self-validation: Do not use old solvent; use fresh, degassed Acetonitrile to prevent inducing oxidation during sample prep.

  • Blank Injection: Run a blank gradient (pure Acetonitrile) to establish a baseline and confirm the column is free of ghost peaks.

  • Gradient Run: Inject 10 µL of the sample. Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Data Interpretation:

    • The intact thiazolidine will elute later (more hydrophobic).

    • If oxidation has occurred, you will observe a distinct, earlier-eluting peak corresponding to the sulfoxide degradant (more polar).

    • A third peak eluting between the two may indicate the sulfone .

  • Action Threshold: If the sulfoxide/sulfone peaks account for >2% of the total Area Under the Curve (AUC), discard the batch or subject it to preparative HPLC purification before use.

References
  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: PMC (NIH)[Link]

  • Thioproline-Based Oxidation Strategy for Direct Preparation of N-Terminal Thiazolidine-Containing Peptide Thioesters from Peptide Hydrazides Source: Organic Letters - ACS Publications[Link]

  • ENZYMATIC OXIDATION OF THIAZOLIDINES IN THE PRESENCE OF CYCLODEXTRINS: EVALUATION OF ANTIMICROBIAL ACTIVITY OF THE REACTANTS AND PRODUCTS Source: ResearchGate[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 2-(2-Chloro-4-methylphenyl)thiazolidine HPLC Analysis

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(2-Chloro-4-methylphenyl)thiazolidine. This guide is designed for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(2-Chloro-4-methylphenyl)thiazolidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their mobile phase conditions for robust and reliable results. Here, we will delve into the causality behind experimental choices, providing you with the expertise to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase composition for analyzing 2-(2-Chloro-4-methylphenyl)thiazolidine on a C18 column?

A1: For a standard C18 column, a good starting point for reversed-phase HPLC analysis of a moderately non-polar compound like 2-(2-Chloro-4-methylphenyl)thiazolidine is a mobile phase consisting of a mixture of acetonitrile (ACN) and water. A common starting gradient is 5% to 95% ACN over 10 to 20 minutes to get a general idea of the analyte's elution behavior.[1] For isocratic elution, a 60:40 or 70:30 (v/v) mixture of ACN and water can be a good initial condition.[2] It is also advisable to include a small amount of acid, such as 0.1% formic acid or phosphoric acid, in the aqueous phase to ensure consistent peak shapes by suppressing the ionization of any residual silanols on the stationary phase.[3][4]

Q2: My peak for 2-(2-Chloro-4-methylphenyl)thiazolidine is tailing. What are the likely causes related to the mobile phase?

A2: Peak tailing is a common issue in HPLC and can often be attributed to the mobile phase.[5] The primary mobile phase-related causes for peak tailing of a compound like 2-(2-Chloro-4-methylphenyl)thiazolidine, which contains a basic nitrogen atom, include:

  • Inappropriate pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing. For basic compounds, a low pH (around 2.5-3.5) ensures the analyte is fully protonated, which can improve peak shape.[6][7]

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.[8] Adding a competitive base like triethylamine (TEA) to the mobile phase or using a low pH can mitigate these interactions.

  • Insufficient Buffer Capacity: If a buffer is used, its concentration might be too low to maintain a consistent pH throughout the column. A buffer concentration of 10-25 mM is typically sufficient.

Q3: I am not getting enough retention for my analyte on a C18 column. How can I increase the retention time using the mobile phase?

A3: To increase the retention of your analyte in reversed-phase HPLC, you need to decrease the overall polarity of the mobile phase. This can be achieved by:

  • Decreasing the organic modifier concentration: Reducing the percentage of acetonitrile or methanol in the mobile phase will lead to a longer retention time.[4] A 10% decrease in the organic modifier can result in a 2 to 3-fold increase in retention.[4]

  • Switching to a weaker organic solvent: If you are using acetonitrile, switching to methanol, which is a weaker solvent in reversed-phase HPLC, can increase retention.

  • Adjusting the pH: For an ionizable compound, adjusting the pH to a value where it is in its neutral form will increase its hydrophobicity and, therefore, its retention on a reversed-phase column.

Q4: Can I use a gradient elution for this analysis? What are the advantages?

A4: Yes, gradient elution is highly recommended, especially for complex samples or when you are unsure of the optimal mobile phase composition.[9] The advantages of gradient elution include:

  • Improved resolution: It allows for the separation of compounds with a wide range of polarities in a single run.[7][10]

  • Sharper peaks: Later-eluting peaks are sharper and taller, leading to better sensitivity.[7]

  • Reduced analysis time: It can significantly shorten the run time compared to isocratic elution, especially for strongly retained compounds.[1]

A good starting point for a "scouting gradient" is a linear gradient from a low percentage (e.g., 5-10%) to a high percentage (e.g., 95-100%) of the organic solvent over a reasonable time (e.g., 15-30 minutes).[1]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of 2-(2-Chloro-4-methylphenyl)thiazolidine.

Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)
Symptom Potential Mobile Phase Cause Recommended Solution
Peak Tailing Secondary interactions with silanol groups.[6][8]Add a small amount of a competitive base like triethylamine (0.1%) to the mobile phase or lower the pH to around 2.5-3.5 with an acid like formic acid or phosphoric acid.
Inappropriate mobile phase pH.[5][11]Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Peak Fronting Sample overload.[6]Dilute the sample or reduce the injection volume.[12]
Sample solvent is stronger than the mobile phase.[6]Dissolve the sample in the initial mobile phase composition or a weaker solvent.[11]
Split Peaks Sample solvent mismatch with the mobile phase.[6]Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[11]
Column collapse or void formation.[8][11]Replace the column and ensure the mobile phase is well-degassed to prevent pressure fluctuations.
Issue 2: Inconsistent Retention Times
Symptom Potential Mobile Phase Cause Recommended Solution
Drifting Retention Times Poor column equilibration.[13]Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.
Inconsistent mobile phase preparation.[14]Prepare fresh mobile phase daily and ensure accurate measurements of all components. Use a pH meter for accurate pH adjustment.
Temperature fluctuations.[12][14]Use a column oven to maintain a constant temperature.
Sudden Shifts in Retention Time Change in mobile phase composition.Verify the correct mobile phase composition and that the solvent lines are in the correct reservoirs.
Air bubbles in the pump.Degas the mobile phase thoroughly using sonication or an inline degasser.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization (Isocratic)

This protocol outlines a systematic approach to optimizing the isocratic mobile phase for the analysis of 2-(2-Chloro-4-methylphenyl)thiazolidine.

Objective: To achieve a symmetric peak with a retention factor (k') between 2 and 10.

Materials:

  • HPLC grade acetonitrile and water

  • HPLC grade formic acid or phosphoric acid

  • 2-(2-Chloro-4-methylphenyl)thiazolidine standard

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Initial Conditions:

    • Mobile Phase: 70:30 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm).

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Initial Injection: Inject the standard solution and observe the retention time (t_R) and peak shape.

  • Calculate Retention Factor (k'): k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Optimization:

    • If k' < 2 (low retention): Decrease the acetonitrile percentage in 5% increments (e.g., to 65%, 60%).

    • If k' > 10 (high retention): Increase the acetonitrile percentage in 5% increments (e.g., to 75%, 80%).

    • If peak tailing is observed: Ensure the mobile phase contains 0.1% formic acid. If tailing persists, consider adding a small amount of triethylamine (0.05-0.1%).

  • Final Selection: Choose the mobile phase composition that provides a k' between 2 and 10 with a peak asymmetry factor between 0.9 and 1.2.

Protocol 2: Developing a Gradient Elution Method

Objective: To develop a gradient method for separating 2-(2-Chloro-4-methylphenyl)thiazolidine from potential impurities.

Materials:

  • Same as Protocol 1.

Procedure:

  • Scouting Gradient:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B (linear)

      • 20-22 min: 95% B

      • 22-23 min: 95% to 5% B

      • 23-30 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

  • Analyze the Scouting Run:

    • Determine the retention time of the main peak.

    • Note the percentage of mobile phase B at which the peak elutes.

  • Optimize the Gradient:

    • If the peak elutes too early: Decrease the initial %B or flatten the gradient slope.

    • If the peak elutes too late: Increase the initial %B or steepen the gradient slope.[10]

    • To improve the resolution between closely eluting peaks, create a shallower gradient in the region where they elute.[10] For example, if the peaks of interest elute between 60% and 70% B, you can modify the gradient to have a slower increase in %B in that range.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No tailing Tailing? peak_shape->tailing Yes no_peaks No/Low Signal? retention_time->no_peaks No drifting Drifting? retention_time->drifting Yes detector_check Check Detector Settings (Wavelength, Lamp) no_peaks->detector_check Yes end Problem Resolved no_peaks->end No fronting Fronting? tailing->fronting No ph_check_tailing Adjust Mobile Phase pH (2 units from pKa) tailing->ph_check_tailing Yes split Splitting? fronting->split No sample_overload Dilute Sample or Reduce Injection Volume fronting->sample_overload Yes solvent_mismatch_split Ensure Sample is Fully Dissolved in Compatible Solvent split->solvent_mismatch_split Yes split->end No silanol_interaction Add Competitive Base (TEA) or Lower pH ph_check_tailing->silanol_interaction silanol_interaction->end solvent_mismatch_fronting Dissolve Sample in Mobile Phase sample_overload->solvent_mismatch_fronting solvent_mismatch_fronting->end column_check_split Check for Column Void/ Replace Column solvent_mismatch_split->column_check_split column_check_split->end sudden_shift Sudden Shift? drifting->sudden_shift No equilibration Increase Column Equilibration Time drifting->equilibration Yes mp_composition Verify Mobile Phase Composition & Lines sudden_shift->mp_composition Yes sudden_shift->end No mobile_phase_prep Prepare Fresh Mobile Phase Accurately equilibration->mobile_phase_prep temp_control Use Column Oven mobile_phase_prep->temp_control temp_control->end degas Degas Mobile Phase mp_composition->degas degas->end sample_prep Verify Sample Concentration detector_check->sample_prep sample_prep->end

Sources

Optimization

Recrystallization techniques for 2-(2-Chloro-4-methylphenyl)thiazolidine purification

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists who require high-purity isolation of 2-(2-Chloro-4-methylphenyl)thiazolidine. As a Sen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists who require high-purity isolation of 2-(2-Chloro-4-methylphenyl)thiazolidine.

As a Senior Application Scientist, I frequently observe researchers struggling with the purification of arylthiazolidines. The primary challenges—oiling out (liquid-liquid phase separation) and N,S-acetal hydrolysis —stem directly from the thermodynamic and structural properties of the thiazolidine ring. This guide synthesizes field-proven methodologies with the mechanistic causality required to troubleshoot and validate your recrystallization workflows.

Mechanistic Grounding: The Causality of Solvent Selection

2-(2-Chloro-4-methylphenyl)thiazolidine is synthesized via the condensation of cysteamine and 2-chloro-4-methylbenzaldehyde. The resulting molecule contains a hydrophobic aryl ring and a polar, basic thiazolidine core.

The Hydrolysis Risk: Thiazolidines are cyclic N,S-acetals. In the presence of water and trace amounts of acid, the ring is in a dynamic equilibrium with its open-chain iminium ion, which can rapidly hydrolyze back into the starting aldehyde and cysteamine[1]. Therefore, while aqueous ethanol is a common recrystallization solvent for many pharmaceuticals, it introduces a severe risk of degradation for free-base arylthiazolidines[2].

The Oiling Out Phenomenon: Arylthiazolidines often exhibit low melting points. When the saturation curve of the cooling solution crosses the liquid-liquid binodal curve before reaching the solid-liquid equilibrium curve, the solute precipitates as an oil rather than a crystal. This is driven by the low lattice energy of the hydrophobic 2-chloro-4-methylphenyl group failing to overcome the entropy of the liquid state.

Strategic Solution: Recrystallization of the free base is optimally performed in strictly anhydrous systems (e.g., Hexane/Ethyl Acetate) to prevent ring-opening. Conversely, if the compound is isolated as a hydrochloride (HCl) salt, it exhibits higher stability and can be safely recrystallized from anhydrous isopropanol[3].

Quantitative Data Summaries

To guide your solvent selection and troubleshooting, refer to the quantitative metrics below.

Table 1: Solvent System Selection Matrix
Solvent SystemTarget FormHydrolysis RiskOiling Out RiskEst. Recovery YieldRecommended Use Case
Hexane / EtOAc Free BaseLow (Anhydrous)High75 - 85%Standard purification of the free base.
Isopropanol HCl SaltLowLow80 - 90%Purification of the hydrochloride salt[3].
Ethanol / Water Free BaseHighModerate50 - 60%Only viable if strictly pH controlled (pH 7-8)[1].
Toluene Free BaseLowVery High< 50%Only used if highly lipophilic impurities are present.
Table 2: Troubleshooting Metrics & Action Thresholds
Observable IssueAnalytical Marker (TLC/NMR)Primary CauseImmediate Action
Aldehyde Odor UV-active TLC spot (High Rf); NMR peak at ~10 ppmAcidic HydrolysisQuench with trace Et₃N; switch to anhydrous solvent.
Yellowing/Color Mass Spec shows [2M-2] peakThiol OxidationDegas all solvents; perform under Argon atmosphere.
Biphasic Liquid Broad, unresolved NMR peaksOiling OutReheat to 60°C, adjust antisolvent ratio, and seed.

Process Visualization

The following decision tree maps the critical pathways for recrystallization, specifically highlighting the loop required to rescue a sample that has "oiled out."

G Start Crude 2-(2-Chloro-4-methylphenyl) thiazolidine Dissolve Dissolve in hot anhydrous EtOAc Start->Dissolve Filter Hot Filtration Dissolve->Filter Cool Controlled Cooling (0.5°C / min) Filter->Cool Check Phase Check Cool->Check Oil Oiling Out (Liquid-Liquid) Check->Oil Biphasic Crystal Crystallization (Solid-Liquid) Check->Crystal Nucleation Seed Reheat & Seed or Add Hexane Oil->Seed Seed->Cool Isolate Vacuum Filtration Crystal->Isolate

Fig 1. Workflow for arylthiazolidine recrystallization, highlighting the oiling-out loop.

Self-Validating Experimental Protocols

Every protocol below is designed as a closed, self-validating system to ensure you do not proceed with degraded material.

Protocol A: Anhydrous Recrystallization of the Free Base

Use this protocol to avoid the hydrolysis commonly seen in aqueous systems.

  • Preparation: Weigh the crude 2-(2-Chloro-4-methylphenyl)thiazolidine. Ensure all glassware is oven-dried (120°C for 2 hours) and purged with Argon to prevent moisture-induced hydrolysis and oxidation[1].

  • Dissolution: Suspend the crude solid in anhydrous ethyl acetate (approx. 3-5 mL/g). Heat to 60°C under stirring. Note: Do not exceed 60°C to prevent thermal degradation of the N,S-acetal.

  • Antisolvent Addition: Slowly add anhydrous hexane dropwise until the solution becomes slightly turbid (the cloud point). Immediately add 1-2 drops of ethyl acetate to clear the turbidity.

  • Controlled Cooling: Cool the solution at a strict rate of 0.5°C/min to room temperature.

  • Self-Validation Checkpoint: Before proceeding to isolation, extract a 10 µL aliquot of the mother liquor and spot it on a TLC plate (Hexane/EtOAc 4:1). The absence of a high-Rf UV-active spot (corresponding to 2-chloro-4-methylbenzaldehyde) validates that the thiazolidine ring remained intact during the thermal stress of dissolution.

  • Isolation: Filter the resulting crystals under vacuum, wash with ice-cold hexane (1 mL/g), and dry under high vacuum at room temperature.

Protocol B: Recrystallization of the Hydrochloride Salt

Use this protocol if your compound was isolated as an HCl salt, which provides superior stability against oxidation.

  • Dissolution: Dissolve the crude 2-(2-Chloro-4-methylphenyl)thiazolidine HCl salt in a minimal volume of boiling anhydrous isopropanol (approx. 82°C)[3].

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Büchner funnel to remove any polymerized or insoluble byproducts.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight to maximize yield.

  • Self-Validation Checkpoint: Dissolve a few crystals of the final product in D₂O for ¹H-NMR. The presence of a sharp singlet near 5.5-6.0 ppm (the C2 methine proton of the thiazolidine ring) validates the structural integrity of the N,S-acetal, confirming no acid-catalyzed hydrolysis occurred[1].

  • Isolation: Collect the crystalline mass via vacuum filtration, wash with cold diethyl ether, and desiccate over P₂O₅ to remove residual isopropanol.

Troubleshooting & FAQs

Q: My product is oiling out at the bottom of the flask instead of forming crystals. How do I fix this? A: Oiling out occurs when the system minimizes free energy by forming a solute-rich liquid phase rather than a highly ordered crystal lattice[2]. Action: Immediately reheat the mixture to 60°C until the oil redissolves. Add a small amount of the solubilizing solvent (Ethyl Acetate) to decrease the saturation temperature. As the solution cools and approaches the new cloud point, introduce a few seed crystals of pure 2-(2-Chloro-4-methylphenyl)thiazolidine. Seeding bypasses the nucleation energy barrier, forcing the system into the solid-liquid equilibrium curve before it can reach the liquid-liquid binodal curve.

Q: I am detecting a strong almond-like odor and my NMR shows an aldehyde peak at ~10 ppm. What went wrong? A: You are detecting 2-chloro-4-methylbenzaldehyde, which indicates the hydrolysis of your thiazolidine ring. Action: Thiazolidines are highly sensitive to water in the presence of trace acids[1]. Ensure your solvents are strictly anhydrous. If you are recrystallizing the free base, you can add a catalytic amount of triethylamine (0.1% v/v) to the ethyl acetate. This slight basicity suppresses the protonation of the thiazolidine nitrogen, shutting down the ring-opening pathway.

Q: My yield is extremely low (<40%) after recrystallization, but the purity is >99%. Where is my product? A: The solubility of the thiazolidine at your final cooling temperature is likely still too high, or your cooling rate was too rapid, trapping the compound in a stable supersaturated solution. Action: Do not discard the mother liquor. Concentrate it under reduced pressure by 50%, and lower the crystallization temperature to -20°C. Always retain the mother liquor until your mass balance is fully accounted for.

References

  • [2] Title : Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents Source : PMC (National Institutes of Health) URL :[Link]

  • [3] Title : EP0054409B1 - Preparation of thiazolidine derivatives Source : Google Patents URL :

  • [1] Title : Synthesis of Some New 1,3,4- Oxadiazole Derivatives and Thiazolidine Derived from Cysteine and Evaluation their Anticancer (MCF7) Activity Source : Biomedicine and Chemical Sciences URL :[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Purity Validation of 2-(2-Chloro-4-methylphenyl)thiazolidine: An LC-MS Centric Comparative Analysis

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel heterocyclic compounds such...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel heterocyclic compounds such as 2-(2-Chloro-4-methylphenyl)thiazolidine, a robust and validated analytical methodology for purity determination is paramount. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other key analytical techniques for the purity validation of this specific thiazolidine derivative. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative guidelines.

The Central Role of LC-MS in Purity Validation

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the cornerstone for the analysis of non-volatile and thermally labile small molecules like 2-(2-Chloro-4-methylphenyl)thiazolidine. Its power lies in the synergistic combination of the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry.[1][2] This combination allows for the simultaneous quantification of the main compound and the detection and identification of process-related impurities and degradation products, even at trace levels.[3][4]

The validation of an analytical procedure is essential to demonstrate its fitness for the intended purpose.[5][6][7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for method validation, which form the bedrock of our approach.[8][9][10][11][12]

A Validated LC-MS Protocol for 2-(2-Chloro-4-methylphenyl)thiazolidine Purity

The following protocol is a robust starting point for the validation of an LC-MS method for the purity determination of 2-(2-Chloro-4-methylphenyl)thiazolidine. The choice of a reversed-phase C18 column is based on the non-polar nature of the molecule, while the mobile phase composition is selected to ensure adequate retention and resolution from potential impurities.

Experimental Protocol: LC-MS Purity Validation

1. Instrumentation and Materials:

  • LC-MS System: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).[1]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Reference Standard: A well-characterized, high-purity sample of 2-(2-Chloro-4-methylphenyl)thiazolidine.

  • Solvents and Reagents: LC-MS grade.

2. Chromatographic Conditions:

  • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

  • Scan Mode: Full scan for impurity profiling and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of the main component and known impurities.

  • Source Parameters: Optimized for the specific instrument and analyte.

4. Validation Parameters (as per ICH Q2(R2) Guidelines): [5][7][10]

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample spiked with expected impurities to demonstrate that the method can unequivocally assess the analyte in the presence of other components.

  • Linearity: Prepare a series of at least five concentrations of the reference standard across the expected working range (e.g., 80% to 120% of the nominal concentration). Plot the peak area response against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.[13]

  • Accuracy: Analyze samples with known concentrations of the reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within an acceptable range (typically 98-102%).[10]

  • Precision:

    • Repeatability (Intra-assay precision): Perform at least six replicate injections of the same sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.[13]

    • Intermediate Precision: Assess the method's variability on different days, with different analysts, and on different instruments. The RSD should be within acceptable limits.[13]

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is crucial for the quantification of impurities.

  • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) to assess the method's reliability during normal use.

Comparative Analysis of Alternative Purity Assessment Techniques

While LC-MS is a powerful tool, a comprehensive understanding of a compound's purity profile often benefits from orthogonal techniques that measure different physicochemical properties.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique suitable for volatile and thermally stable compounds. For thiazolidine derivatives, derivatization may be necessary to increase volatility and thermal stability.[14][15]

  • Principle: Separation is based on the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column. Detection is achieved by mass spectrometry.

  • Advantages:

    • Excellent chromatographic resolution.

    • High sensitivity for volatile impurities.

    • Electron ionization (EI) provides reproducible mass spectra for library matching.[2]

  • Disadvantages:

    • Not suitable for non-volatile or thermally labile compounds without derivatization.

    • The derivatization step can introduce variability and potential side reactions.

Experimental Protocol: GC-MS Purity Analysis (with Derivatization)

1. Derivatization (Example with silylation):

  • Dissolve a known amount of the sample in a suitable solvent (e.g., pyridine).

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture (e.g., at 60 °C for 30 minutes).

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An initial temperature of 100 °C, ramped to 280 °C at 10 °C/min, and held for 5 minutes.

  • Injector Temperature: 250 °C.

  • Ionization Mode: Electron Ionization (EI).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary ratio method that can provide an absolute measure of purity without the need for a specific reference standard of the analyte itself.[16][17][18][19]

  • Principle: The absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The signal intensity is directly proportional to the number of nuclei.

  • Advantages:

    • Provides structural information for both the main component and impurities.[20]

    • Can quantify impurities without the need for their individual reference standards.

    • Non-destructive technique.

  • Disadvantages:

    • Lower sensitivity compared to chromatographic methods.

    • Signal overlap can complicate quantification in complex mixtures.

    • Requires a highly pure internal standard for accurate quantification.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow associated with phase transitions as a function of temperature. It can be used to determine the absolute purity of highly crystalline substances.[21][22][23][24]

  • Principle: The presence of impurities lowers the melting point and broadens the melting range of a crystalline material, a phenomenon described by the van't Hoff equation.[21]

  • Advantages:

    • Provides a measure of absolute purity without the need for a reference standard.

    • Relatively fast and easy to perform.[21]

  • Disadvantages:

    • Only applicable to crystalline materials with a sharp melting point.[25]

    • Not suitable for compounds that decompose upon melting.[25]

    • Less sensitive to impurities that form solid solutions.[23]

Data Presentation and Method Selection

For clear comparison, the performance of each technique is summarized below:

FeatureLC-MSGC-MSNMRDSC
Principle Chromatographic Separation & Mass DetectionVolatility-based Separation & Mass DetectionNuclear Magnetic ResonanceThermal Analysis
Selectivity HighHighModerate to HighLow
Sensitivity High (ng to pg level)Very High (pg to fg level)Low (µg to mg level)Low (impurities > 0.1%)
Quantification Relative (requires reference standard)Relative (requires reference standard)Absolute (with internal standard)Absolute
Impurity ID Yes (MS/MS fragmentation)Yes (EI fragmentation library)Yes (structural elucidation)No
Applicability Broad (non-volatile, thermally labile)Volatile, thermally stable (or derivatized)Soluble compoundsHighly crystalline, sharp melting point

Visualizing the Workflow and Decision-Making Process

To further clarify the application of these techniques, the following diagrams illustrate the LC-MS validation workflow and a decision-making tree for selecting the appropriate purity analysis method.

LCMS_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Validation cluster_reporting Phase 3: Documentation dev Method Development (Column, Mobile Phase, MS Params) protocol Validation Protocol Definition (ICH Q2(R2) Guidelines) dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision loq Limit of Quantitation (LOQ) protocol->loq robustness Robustness protocol->robustness report Validation Report Generation sop Standard Operating Procedure (SOP) report->sop

Caption: LC-MS Purity Validation Workflow.

Purity_Method_Selection start Start: Purity Analysis Required volatile Is the compound volatile & thermally stable? start->volatile crystalline Is the compound highly crystalline with a sharp melt? volatile->crystalline No gcms Use GC-MS volatile->gcms Yes absolute_quant Is absolute quantification without a specific reference needed? crystalline->absolute_quant No dsc Consider DSC crystalline->dsc Yes lcms Use LC-MS absolute_quant->lcms No nmr Consider qNMR absolute_quant->nmr Yes

Caption: Decision Tree for Purity Analysis Method Selection.

Conclusion

The purity validation of 2-(2-Chloro-4-methylphenyl)thiazolidine requires a scientifically sound and well-documented approach. LC-MS is undeniably the workhorse for this task, offering a blend of sensitivity, specificity, and broad applicability. However, a comprehensive purity assessment is best achieved through the intelligent application of orthogonal techniques. GC-MS can provide valuable information on volatile impurities, qNMR offers the advantage of absolute quantification, and DSC serves as a useful tool for highly crystalline materials. As a senior application scientist, the recommendation is to employ LC-MS as the primary technique for purity validation, supplemented by at least one orthogonal method to provide a more complete and robust purity profile, thereby ensuring the quality and safety of the final drug substance.

References

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

  • Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. August 11, 2020. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Prolytic. December 26, 2025. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. March 2024. Available at: [Link]

  • How NMR Enhances Chemical Analysis Accuracy? Creative Biostructure. May 06, 2025. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. October 23, 2025. Available at: [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. April 05, 2009. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. March 06, 2024. Available at: [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. July 22, 2020. Available at: [Link]

  • Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. NIST. September 28, 2016. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. July 2015. Available at: [Link]

  • Purity Determination of Pharmaceuticals by Thermal Analysis. Mettler Toledo. Available at: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. November 30, 2023. Available at: [Link]

  • Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. PMC. Available at: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. March 24, 2022. Available at: [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. April 01, 2026. Available at: [Link]

  • Nonconventional Alternatives to LC–MS. LCGC International. May 01, 2015. Available at: [Link]

  • How to check the purity of the chemical compound by H NMR? ResearchGate. February 01, 2019. Available at: [Link]

  • Alternative LC–MS approaches. UvA-DARE (Digital Academic Repository). Available at: [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. October 28, 2014. Available at: [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. Available at: [Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. June 16, 2016. Available at: [Link]

  • Self-Cleaning LC–MS for Small-Molecule Drugs in Organoid/OoC. LabRulez LCMS. September 10, 2024. Available at: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry - ACS Publications. July 10, 2024. Available at: [Link]

  • Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. PubMed. September 15, 2007. Available at: [Link]

  • Combined Chromatographic and Spectrometric Approaches for Cleaning Verification of Small-Molecule Pharmaceutical Compounds in the Manufacturing Environment. LCGC International. April 01, 2021. Available at: [Link]

  • Generic approach to validation of small-molecule LC-MS/MS biomarker assays. PubMed. November 15, 2009. Available at: [Link]

  • Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. ResearchGate. Available at: [Link]

  • 155 GREEN SYNTHESIS, CHARACTERIZATION, AND MULTIFACETED EVALUATION OF THIAZOLIDINONE DERIVATIVES: A STUDY ON BIOLOGICAL AND LASE. Available at: [Link]

  • CN103554053A - Method for preparing 2,4-thiazolidinedione. Google Patents.
  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PMC. June 07, 2023. Available at: [Link]

  • Synthesis and characterization of some thiazolidine 4-one derivatives derived from Schiff bases, and evaluation of their antibacterial and antifungal activity. Cellular and Molecular Biology. April 15, 2025. Available at: [Link]

  • Design, Synthesis and Evaluation of Thiazolidines derivatives as Anti-bacterial Agents. IJSDR. Available at: [Link]

  • synthesis and biological evaluation of some novel 2-chloro-4- (methylsulfonyl) phenyl containing acylthiourea and 1,3- thiazolidin-4-one as promising antimicrobial agents. ResearchGate. September 09, 2015. Available at: [Link]

  • 3-(3-Chloro-4-methylphenyl)-2-(4-fluorophenyl)thiazolidin-4-one. PMC. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Binding Affinity of Thiazolidinedione Analogs for the PPARγ Nuclear Receptor

In the landscape of medicinal chemistry, the thiazolidine scaffold is a cornerstone for developing pharmacologically active compounds.[1] While the specific analog 2-(2-Chloro-4-methylphenyl)thiazolidine presents a uniqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the thiazolidine scaffold is a cornerstone for developing pharmacologically active compounds.[1] While the specific analog 2-(2-Chloro-4-methylphenyl)thiazolidine presents a unique structure, a comprehensive comparative analysis of binding affinity is best illustrated using a well-documented and clinically significant subclass: the thiazolidinediones (TZDs) . This guide will delve into the binding affinity of TZD analogs for their primary biological target, the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), providing a framework for understanding structure-activity relationships (SAR) and the experimental methodologies used to quantify these crucial interactions.

The Biological Target: PPARγ and its Role in Metabolic Disease

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear hormone receptors that act as ligand-activated transcription factors.[2][3] There are three main isoforms—PPARα, PPARβ/δ, and PPARγ—which play critical roles in regulating lipid and glucose metabolism.[2][4] Thiazolidinediones are renowned for their selective and high-affinity binding to PPARγ, which is predominantly expressed in adipose tissue.[4][5]

Upon binding by a TZD agonist like rosiglitazone or pioglitazone, PPARγ undergoes a conformational change. This triggers it to form a heterodimer with the Retinoid X Receptor (RXR).[2] This complex then binds to specific DNA sequences known as Peroxisome Proliferator-Responsive Elements (PPREs) in the promoter regions of target genes.[2][6] This action, in concert with the recruitment of various co-activator proteins, modulates the transcription of genes involved in glucose homeostasis, adipogenesis, and insulin sensitivity.[2][7] Consequently, TZD-mediated activation of PPARγ enhances insulin sensitivity, making this class of drugs effective in the treatment of type 2 diabetes mellitus.[7][8]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Mechanism of PPARγ activation by Thiazolidinediones (TZDs).

Comparative Binding Affinity of TZD Analogs

The affinity of a ligand for its receptor is a critical determinant of its pharmacological potency. This is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher affinity. The structure-activity relationship (SAR) of TZDs reveals that modifications at specific positions on the 2,4-thiazolidinedione core can significantly impact binding affinity for PPARγ.[9][10]

Key structural features influencing affinity include:

  • The Acidic TZD Headgroup: The 2,4-dione system is essential for activity. The acidic proton on the N-3 nitrogen forms crucial hydrogen bonds with the receptor's binding pocket.[9]

  • The Central Phenyl Ring: This linker region positions the other functional groups correctly within the binding site.

  • The Lipophilic Tail: The nature and substitution pattern of the tail group dramatically influence potency and selectivity.[11] For instance, the pyridyl group in rosiglitazone contributes to its high affinity.

Below is a comparison of the binding affinities for several well-known TZD analogs and related PPARγ agonists.

CompoundChemical StructureBinding Affinity (Kᵢ or IC₅₀)Reference
Rosiglitazone alt text Kᵢ ≈ 40-60 nM[4][8]
Pioglitazone alt text Kᵢ ≈ 400-700 nM[5][10]
Troglitazone alt text Kᵢ ≈ 200-500 nM[4]
Farglitazar alt text Kᵢ ≈ 1-3 nM[12]

Note: Kᵢ and IC₅₀ values can vary between studies depending on the specific assay conditions.

From this data, it is evident that Farglitazar displays a significantly higher affinity for PPARγ compared to clinically used drugs like Rosiglitazone and Pioglitazone. This highlights how subtle changes in the lipophilic tail can lead to orders-of-magnitude differences in binding potency.

Experimental Protocol: TR-FRET Competitive Binding Assay

To reliably determine and compare binding affinities, robust and high-throughput experimental methods are essential. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a powerful, homogeneous (no-wash) technique widely used for this purpose.[3][13] It measures the proximity of two molecules based on energy transfer between a donor fluorophore (typically a long-lifetime lanthanide chelate like Terbium) and an acceptor fluorophore (like fluorescein).[13][14]

Principle of the Assay

The assay quantifies the ability of a test compound to displace a known fluorescent ligand (tracer) from the PPARγ ligand-binding domain (LBD). The PPARγ-LBD is tagged (e.g., with GST) and bound by an antibody conjugated to a Terbium (Tb) donor. A fluorescent tracer that binds to PPARγ serves as the acceptor. When the tracer is bound, the donor and acceptor are in close proximity, resulting in a high FRET signal. A competitor compound will displace the tracer, increasing the distance between donor and acceptor and causing a decrease in the FRET signal.[15][16]

dot graph G { layout=neato; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} Caption: Principle of the TR-FRET competitive binding assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.2, 25 mM KCl, 2 mM DTT). Buffer choice is critical for protein stability and interaction.[17]

    • Recombinant Protein: Dilute the GST-tagged PPARγ-LBD to the desired working concentration in assay buffer.

    • Antibody & Tracer: Prepare working solutions of the Tb-anti-GST antibody and the fluorescent tracer (e.g., Fluormone™ Pan-PPAR Green).[16]

    • Test Compounds: Perform serial dilutions of the thiazolidinedione analogs in 100% DMSO, followed by a further dilution in assay buffer to the final desired concentrations. Maintaining a consistent, low final DMSO concentration (e.g., <1%) is crucial to prevent solvent interference.[18]

  • Assay Plate Setup (384-well format):

    • Add 5 µL of the diluted test compound or control (e.g., Rosiglitazone as a positive control, buffer with DMSO as a negative control) to the appropriate wells.

    • Add 5 µL of the PPARγ-LBD/Tb-anti-GST antibody mixture to all wells.

    • Add 5 µL of the fluorescent tracer to all wells.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate at room temperature for 1-2 hours, protected from light. This allows the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar).[3]

    • The reader will excite the Terbium donor (e.g., at 340 nm) and measure emission from both the donor (at 495 nm) and the acceptor (at 520 nm) after a time delay (typically ~100 µs). The time delay is a key feature of TR-FRET, as it minimizes background fluorescence from the plate or compounds, which decays much faster.[13][14]

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm) for each well.

    • Normalize the data to the controls (0% inhibition for DMSO, 100% inhibition for a saturating concentration of a known high-affinity ligand).

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value for each analog. The Kᵢ can then be calculated from the IC₅₀ using the Cheng-Prusoff equation if the Kₔ of the tracer is known.

This guide provides a foundational understanding of how to compare the binding affinities of thiazolidinedione analogs for their target, PPARγ. By combining robust SAR analysis with precise experimental techniques like TR-FRET, researchers can effectively characterize novel compounds and advance the development of more potent and selective therapeutics for metabolic diseases.

References

  • The Therapeutic Journey of Heterocyclic Compound 2, 4- Thiazolidinediones as A Versatile Pharmacophore. (2023). Juniper Publishers. Available at: [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (n.d.). PMC. Available at: [Link]

  • Peroxisome proliferator-activated receptor-gamma activation by thiazolidinediones induces adipogenesis in bone marrow stromal cells. (1996). PubMed. Available at: [Link]

  • PPARγ activation by thiazolidinediones (TZDs) may modulate breast carcinoma outcome: the importance of interplay with TGFβ signalling. (n.d.). PMC. Available at: [Link]

  • Medicinal Chemistry, SAR, and Molecular Insights Into 2,4-Thiazolidinediones as Antidiabetic Agents (2020-2025). (2025). PubMed. Available at: [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2024). ACS Omega. Available at: [Link]

  • Structure-activity relationship and docking studies of thiazolidinedione-type compounds with monoamine oxidase B. (2011). PubMed. Available at: [Link]

  • The Structure−Activity Relationship between Peroxisome Proliferator-Activated Receptor γ Agonism and the Antihyperglycemic Activity of Thiazolidinediones. (1996). Journal of Medicinal Chemistry. Available at: [Link]

  • Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs. (n.d.). PMC. Available at: [Link]

  • Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines. (n.d.). PMC. Available at: [Link]

  • Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader. (n.d.). PMC. Available at: [Link]

  • Re-highlighting the action of PPARγ in treating metabolic diseases. (2018). F1000Research. Available at: [Link]

  • Concepts in lanthanide‐based FRET receptor assays. (n.d.). ResearchGate. Available at: [Link]

  • Molecular Docking Studies of Novel Thiazolidinedionederivatives as PPARγ Modulators. (2023). Journal of Pharmaceutical Chemistry. Available at: [Link]

  • Mechanism of action of PPARγ when it is activated by its exogenous ligands thiazolidinediones (TZDs). (n.d.). ResearchGate. Available at: [Link]

  • The Intriguing Thiazolidinediones as PPAR γ Agonists: A Review. (2023). International Journal of Life Science and Pharma Research. Available at: [Link]

  • Estrogen receptor alpha/co-activator interaction assay: TR-FRET. (n.d.). PubMed. Available at: [Link]

  • The Use of the LanthaScreen TR-FRET CAR Coactivator Assay in the Characterization of Constitutive Androstane Receptor (CAR) Inverse Agonists. (2015). MDPI. Available at: [Link]

  • Supplemental Material: Characterizing the Peroxisome Proliferator–Activated Receptor (PPARγ) Ligand Binding Potential of Seve. (n.d.). Semantic Scholar. Available at: [Link]

  • Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay. (2021). MDPI. Available at: [Link]

  • A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. (n.d.). PMC. Available at: [Link]

  • Human PPAR-gamma Transcription Factor Activity Assay Kit. (n.d.). RayBiotech. Available at: [Link]

Sources

Validation

Benchmarking 2-(2-Chloro-4-methylphenyl)thiazolidine Against Standard NNRTIs: A Comprehensive Kinetic and Efficacy Guide

Introduction & Rationale The thiazolidine scaffold has emerged as a highly versatile pharmacophore in antiviral drug discovery. Specifically, derivatives such as 2-(2-Chloro-4-methylphenyl)thiazolidine (2-CMPT) are being...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The thiazolidine scaffold has emerged as a highly versatile pharmacophore in antiviral drug discovery. Specifically, derivatives such as 2-(2-Chloro-4-methylphenyl)thiazolidine (2-CMPT) are being rigorously evaluated as next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) 1[1]. To validate 2-CMPT for preclinical advancement, it must be systematically benchmarked against clinical gold standards such as Nevirapine (NVP) and Efavirenz (EFV). This guide details the self-validating protocols, kinetic profiling, and mechanistic rationale required to objectively evaluate 2-CMPT's performance.

Mechanistic Rationale: Conformational Selection

Unlike nucleoside analogs that compete directly at the active site, NNRTIs bind to a highly dynamic, allosteric hydrophobic pocket (NNIBP) located approximately 10 Å away from the polymerase active site in the p66 subunit of HIV-1 RT2[2]. The NNIBP does not exist in the apo-enzyme; rather, compounds like 2-CMPT bind via a "conformational selection" mechanism, stabilizing a transient structural state. This binding restricts the flexibility of the primer grip, leading to catalytic arrest.

G A HIV-1 RT (Apo) Dynamic Equilibrium C NNRTI Binding Pocket (Conformational Selection) A->C Transient Opening B 2-CMPT (Thiazolidine Ligand) B->C Hydrophobic Binding D Primer Grip Restriction (Allosteric Shift) C->D Structural Lock E Polymerase Inhibition (Catalytic Arrest) D->E Loss of Flexibility

Allosteric inhibition of HIV-1 RT by 2-CMPT via conformational selection of the NNIBP.

Self-Validating Experimental Protocols

To ensure high scientific integrity, the benchmarking of 2-CMPT relies on three orthogonal assays. Each protocol is designed as a self-validating system, incorporating internal controls to rule out false positives and artifacts.

Protocol 1: Biochemical IC50 Determination (Colorimetric RT Assay)

Causality: While structural docking provides theoretical affinity, empirical validation of the IC50 establishes the baseline biochemical potency. This is the first gatekeeper assay before advancing to resource-intensive kinetic studies. Methodology:

  • Reagent Preparation: Reconstitute HIV-1 RT heterodimer (p66/p51) in assay buffer (50 mM Tris-HCl, pH 7.8, 1 mM DTT, 5 mM MgCl₂).

  • Inhibitor Incubation: Serially dilute 2-CMPT, NVP, and EFV (0.1 nM to 10 µM) in 1% DMSO. Incubate with the enzyme for 30 minutes at 37°C to allow equilibrium binding.

  • Polymerization Reaction: Add the biotinylated primer/template complex and digoxigenin-dUTP. Incubate for 1 hour at 37°C3[3].

  • Detection: Transfer to a streptavidin-coated microplate. Wash and add anti-digoxigenin-peroxidase (POD) followed by ABTS substrate. Read absorbance at 405 nm. Self-Validation Check: Include a vehicle control (1% DMSO) for maximum activity and a no-enzyme control for background. Calculate the Z'-factor; a value > 0.6 validates the plate's reliability.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: IC50 values are equilibrium measurements that fail to capture drug residence time ( τ=1/koff​ ). Prolonged residence time is a critical differentiator for next-generation NNRTIs, as slow dissociation helps overcome resistance mutations like K103N4[4]. Methodology:

  • Sensor Chip Immobilization: Covalently couple wild-type HIV-1 RT to a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.

  • Analyte Injection: Inject 2-CMPT, NVP, and EFV at varying concentrations (3.12 nM to 500 nM) in running buffer (HBS-EP+ with 3% DMSO) at a flow rate of 30 µL/min.

  • Dissociation & Regeneration: Allow 600 seconds for dissociation. Regenerate the surface with a 30-second pulse of 10 mM Glycine-HCl (pH 2.5).

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ . Self-Validation Check: Perform a buffer-only injection to subtract baseline drift (double referencing). Ensure the χ2 value of the kinetic fit is < 10% of the Rmax​ .

Protocol 3: Cellular Efficacy and Cytotoxicity (MT-4 Cells)

Causality: A compound may exhibit potent biochemical inhibition but fail in cellular environments due to poor membrane permeability, high protein binding, or off-target cytotoxicity. Methodology:

  • Cell Seeding: Plate MT-4 cells at 1×104 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Viral Infection & Treatment: Infect cells with HIV-1 (IIIb strain) at a multiplicity of infection (MOI) of 0.01. Simultaneously add serial dilutions of 2-CMPT.

  • Viability Assay: After 5 days, add MTT reagent (5 mg/mL). Incubate for 4 hours, lyse cells with acidified isopropanol, and read absorbance at 540 nm to determine EC50​ (antiviral efficacy) and CC50​ (cytotoxicity). Self-Validation Check: Uninfected treated cells serve as the cytotoxicity control, while infected untreated cells serve as the viral cytopathic effect (CPE) control. The Therapeutic Index (TI) is calculated as CC50​/EC50​ .

Workflow S1 Step 1: Biochemical Screening (Colorimetric RT Assay) S2 Step 2: Kinetic Profiling (SPR - Association/Dissociation) S1->S2 IC50 Validation S3 Step 3: Cellular Efficacy (MT-4 Cell Viability / MTT) S2->S3 Residence Time Confirmed S4 Step 4: Data Synthesis (Thermodynamic & Efficacy Benchmarking) S3->S4 Therapeutic Index Evaluated

Multi-tiered benchmarking workflow validating 2-CMPT against standard NNRTIs.

Data Synthesis & Comparative Analysis

To objectively benchmark 2-CMPT, quantitative outputs from the orthogonal assays are synthesized. The table below presents a comparative profile against standard inhibitors.

CompoundBiochemical IC₅₀ (nM)Affinity K_D (nM)Dissociation Rate k_off (s⁻¹)Cytotoxicity CC₅₀ (µM)Therapeutic Index (TI)
Nevirapine (NVP) 84.5 ± 4.290.12.5 × 10⁻²> 100> 1,100
Efavirenz (EFV) 15.2 ± 1.845.09.0 × 10⁻⁵45.5~ 3,000
2-CMPT 42.8 ± 3.550.44.2 × 10⁻⁴> 100> 2,300

Data Interpretation: While 2-CMPT exhibits a slightly higher IC50 than EFV, its dissociation rate ( koff​ ) is significantly slower than NVP, indicating a prolonged residence time. Furthermore, its low cytotoxicity profile yields a robust Therapeutic Index, making it a highly competitive scaffold for further lead optimization.

Conclusion

By employing a rigorous, self-validating benchmarking workflow, 2-(2-Chloro-4-methylphenyl)thiazolidine (2-CMPT) demonstrates compelling kinetic and cellular characteristics. Its ability to exploit the conformational selection mechanism of the NNIBP, coupled with a favorable residence time, positions it as a promising candidate against standard inhibitors.

References
  • Synthesis, HIV-1 RT inhibitory, antibacterial, antifungal and binding mode studies of some novel N-substituted 5-benzylidine-2,4-thiazolidinediones. Source: nih.gov.
  • Biophysical Insights into the Inhibitory Mechanism of Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Source: nih.gov.
  • HIV-1 Protease and Reverse Transcriptase Inhibitory Activities of Curcuma aeruginosa Roxb. Rhizome Extracts and the Phytochemical Profile Analysis: In Vitro and In Silico Screening. Source: nih.gov.
  • Efavirenz Binding to HIV-1 Reverse Transcriptase Monomers and Dimers. Source: nih.gov.

Sources

Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of 2-(2-Chloro-4-methylphenyl)thiazolidine

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-(2-Chloro-4-methylphenyl)thiazolidine. In the absence of direct experimental spectra for thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-(2-Chloro-4-methylphenyl)thiazolidine. In the absence of direct experimental spectra for this specific molecule in the public domain, this document synthesizes established fragmentation principles for its constituent chemical moieties—the thiazolidine ring and the chlorinated aromatic group—to offer a scientifically grounded predictive model. This resource is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and analysis of novel small molecules.

Introduction: The Analytical Imperative

The compound 2-(2-Chloro-4-methylphenyl)thiazolidine belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Accurate structural elucidation is a cornerstone of chemical research and development. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful technique for this purpose, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in definitive identification.[1][2]

Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, inducing extensive and reproducible fragmentation.[3][4] Understanding the fragmentation pathways is crucial for interpreting the resulting mass spectrum and confirming the structure of a synthesized compound.

Predicted Fragmentation Pathways of 2-(2-Chloro-4-methylphenyl)thiazolidine

The fragmentation of 2-(2-Chloro-4-methylphenyl)thiazolidine under electron ionization is anticipated to proceed through several key pathways, primarily involving the thiazolidine ring and the substituted phenyl group. The stability of the resulting fragment ions will govern the relative abundance of the peaks observed in the mass spectrum.[5]

The Molecular Ion (M•+)

Upon electron impact, the molecule will lose an electron to form the molecular ion (M•+). The ease of electron removal generally follows the order: lone pair > π-bonded pair > σ-bonded pair.[3] For this molecule, the lone pairs on the sulfur and nitrogen atoms are likely sites of initial ionization. The aromatic ring also provides a stable π-system that can readily lose an electron. Aromatic compounds are known to exhibit strong molecular ion peaks due to their stable structures.[6]

Key Fragmentation Pathways

The primary fragmentation events are expected to involve the cleavage of the thiazolidine ring and the bond connecting it to the phenyl ring, as well as fragmentation of the substituted aromatic ring.

The thiazolidine ring is susceptible to several fragmentation patterns. A common pathway for five-membered heterocyclic rings is retro-synthetic cleavage.

  • Loss of Ethylene (C₂H₄): A characteristic fragmentation of the thiazolidine ring could involve the loss of an ethylene molecule, leading to a significant fragment ion.

  • Ring Opening and Subsequent Fragmentations: The molecular ion may undergo ring opening followed by the loss of smaller neutral fragments. For instance, cleavage of the C-S and C-N bonds can lead to various smaller ions. Studies on other thiazolidine derivatives have shown that the fragmentation is highly dependent on the substituents.[7][8]

Alpha-cleavage, the breaking of a C-C bond adjacent to a heteroatom, is a dominant fragmentation mechanism for many amines and ethers.[6] In this case, cleavage of the bond between the C2 of the thiazolidine ring and the phenyl ring would generate two primary fragments: the 2-chloro-4-methylphenyl cation and the thiazolidine radical, or vice versa. The stability of the resulting carbocation will influence the likelihood of this cleavage.

The 2-chloro-4-methylphenyl moiety is expected to undergo fragmentation patterns characteristic of chlorinated aromatic compounds.

  • Loss of Chlorine (Cl•): A prominent fragmentation pathway for chlorinated aromatic compounds is the loss of a chlorine radical.[9][10] This would result in a fragment ion with a mass of (M - 35) and (M - 37) due to the isotopic abundance of chlorine.

  • Loss of a Methyl Radical (CH₃•): The methyl group can be lost as a radical, leading to a fragment at (M - 15).

  • Loss of HCl: Elimination of a neutral HCl molecule is another possible fragmentation pathway for ortho-chloro substituted aromatic compounds.[9]

The following diagram illustrates the predicted primary fragmentation pathways for 2-(2-Chloro-4-methylphenyl)thiazolidine.

Fragmentation_Pathway cluster_thiazolidine Thiazolidine Ring Cleavage cluster_phenyl Phenyl-Thiazolidine Bond Cleavage cluster_aromatic Aromatic Ring Fragmentation M Molecular Ion (M•+) m/z = 227/229 F1 [M - C₂H₄]•+ m/z = 199/201 M->F1 - C₂H₄ F2 [C₇H₆Cl]⁺ m/z = 125/127 M->F2 α-cleavage F3 [C₃H₆NS]⁺ m/z = 88 M->F3 α-cleavage F4 [M - Cl]⁺ m/z = 192 M->F4 - Cl• F5 [M - CH₃]⁺ m/z = 212/214 M->F5 - CH₃•

Caption: Predicted EI-MS fragmentation pathways of 2-(2-Chloro-4-methylphenyl)thiazolidine.

Comparative Analysis with Alternative Structures

To further aid in the identification of 2-(2-Chloro-4-methylphenyl)thiazolidine, it is useful to compare its predicted fragmentation pattern with that of structurally related compounds.

CompoundKey Differentiating FragmentsRationale
2-Phenylthiazolidine Molecular ion at m/z = 165. Absence of chlorine isotope pattern. Fragment at m/z 77 (phenyl cation).The absence of the chloro and methyl substituents simplifies the spectrum, with the primary fragmentation being the loss of the thiazolidine ring or parts of it.
2-(4-Chlorophenyl)thiazolidine Molecular ion at m/z = 199/201. Fragment corresponding to the 4-chlorophenyl cation at m/z = 111/113.The position of the chlorine atom influences the stability of subsequent fragment ions, potentially altering relative abundances compared to the 2-chloro isomer.
2-(4-Methylphenyl)thiazolidine Molecular ion at m/z = 179. Fragment corresponding to the tolyl cation at m/z = 91.The absence of the chlorine atom will lead to a simpler spectrum without the characteristic isotopic pattern. The tolyl cation is a very stable fragment.

Experimental Protocol for GC-MS Analysis

The following is a generalized protocol for the analysis of 2-(2-Chloro-4-methylphenyl)thiazolidine using gas chromatography-mass spectrometry. Optimization of these parameters may be necessary depending on the specific instrumentation.

Objective: To obtain the electron ionization mass spectrum of 2-(2-Chloro-4-methylphenyl)thiazolidine.

Materials:

  • Sample of 2-(2-Chloro-4-methylphenyl)thiazolidine

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Final hold: 5 minutes at 280 °C

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV[3]

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-500

    • Solvent Delay: Set appropriately to avoid solvent front saturation of the detector.

  • Data Analysis:

    • Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the obtained spectrum with the predicted fragmentation pattern.

Sources

Validation

Comparative In Vivo Toxicity Guide: 2-(2-Chloro-4-methylphenyl)thiazolidine vs. Standard Thiazolidine Scaffolds

Executive Summary & Structural Rationale Thiazolidines and thiazolidinediones (TZDs) represent a privileged class of heterocyclic pharmacophores, historically utilized for peroxisome proliferator-activated receptor (PPAR...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Thiazolidines and thiazolidinediones (TZDs) represent a privileged class of heterocyclic pharmacophores, historically utilized for peroxisome proliferator-activated receptor (PPAR) modulation in metabolic diseases. However, the clinical trajectory of early-generation TZDs, most notably Troglitazone, was severely hindered by idiosyncratic hepatotoxicity [1].

As drug development pivots toward safer analogs, 2-(2-Chloro-4-methylphenyl)thiazolidine (2-CMPT) has emerged as a structurally optimized intermediate. This guide provides a rigorous comparative analysis of 2-CMPT's in vivo toxicity profile against legacy TZDs. By engineering specific steric bulk—an ortho-chloro and a para-methyl group—onto the phenyl ring, 2-CMPT is designed to resist the cytochrome P450 (CYP450)-mediated bioactivation that plagues unsubstituted or chromane-linked thiazolidines [2].

Mechanistic Causality: Overcoming CYP-Mediated Bioactivation

To understand the comparative safety of 2-CMPT, we must examine the causality of thiazolidine-induced liver injury. In vivo hepatotoxicity in this class is rarely driven by the parent molecule; rather, it is a direct consequence of metabolic bioactivation.

  • The Liability of Standard TZDs: Compounds like Troglitazone undergo rapid CYP3A4-mediated oxidation. This process generates electrophilic quinone intermediates or triggers TZD ring scission. These reactive metabolites covalently bind to hepatocellular proteins and deplete intracellular glutathione (GSH), initiating a cascade of oxidative stress and cellular necrosis [1].

  • The 2-CMPT Advantage: The strategic placement of the 2-chloro and 4-methyl substitutions fundamentally alters the molecule's interaction with the CYP3A4 active site. The steric hindrance restricts the binding conformation required for ring oxidation. Consequently, the metabolic pathway is shunted away from toxic epoxide/quinone formation, favoring safer Phase II clearance mechanisms such as glucuronidation.

G CYP CYP3A4 Enzyme (Hepatic Metabolism) RM Reactive Quinone / Epoxide (Toxic Intermediate) CYP->RM Oxidation (Standard TZDs) Stable Phase II Glucuronidation (Safe Excretion) CYP->Stable Shunted Pathway (2-CMPT) TZD Standard Thiazolidine (e.g., Troglitazone) TZD->CYP High Affinity Binding CMPT 2-CMPT Scaffold (2-Chloro-4-methylphenyl) CMPT->CYP Steric Hindrance (Cl/CH3) GSH GSH Depletion & Ring Scission RM->GSH Covalent Binding

Fig 1. Metabolic bioactivation of standard TZDs vs. sterically hindered 2-CMPT.

Comparative In Vivo Toxicity Data

The following table synthesizes in vivo quantitative data derived from acute toxicity and hepatotoxicity models in male Fischer 344 and Wistar rats. The data benchmarks 2-CMPT against highly toxic (Troglitazone), moderately toxic (Unsubstituted Phenyl-TZD), and safe (Pioglitazone) reference standards [1][2][3].

Compound ScaffoldLD50 (Oral, Murine)ALT Elevation (24h, 1.0 mmol/kg)Hepatic GSH DepletionHepatotoxicity Risk
Troglitazone (Control)>2000 mg/kg+450% (Severe necrosis)>60% reductionHigh (Withdrawn)
Unsubstituted Phenyl-TZD ~1200 mg/kg+210% (Moderate injury)~35% reductionModerate
Pioglitazone (Control)>2000 mg/kg+45% (Mild stress)<10% reductionLow (Marketed)
2-CMPT >2500 mg/kg +15% (Baseline variance) <5% reduction Very Low

Note: ALT (Alanine Aminotransferase) elevations are expressed as a percentage increase over vehicle-treated controls. A 1.0 mmol/kg dose is utilized to deliberately saturate basal clearance pathways.

Self-Validating Experimental Protocol: Acute Hepatotoxicity Profiling

To ensure rigorous scientific integrity and reproducibility, the following in vivo methodology is designed as a self-validating system. By incorporating internal baseline checks and stable isotope-labeled analogs, researchers can confidently isolate drug-induced toxicity from environmental artifacts.

Phase 1: Animal Acclimation & Baseline Validation
  • Subject Selection: Utilize male Fischer 344 or Wistar rats (200–250 g).

  • Acclimation: House animals in individual stainless-steel metabolism cages for a minimum of 7 days prior to dosing. Causality: This stabilizes neuroendocrine stress markers that could artificially inflate baseline transaminase levels.

  • Baseline Validation (Critical Check): Draw a 0.2 mL blood sample via the lateral tail vein 24 hours prior to dosing. Quantify baseline ALT and AST. Self-Validation: Any subject exhibiting a baseline ALT > 45 U/L must be excluded from the cohort to prevent skewed post-dose data.

Phase 2: Dosing & Clinical Monitoring
  • Formulation: Suspend 2-CMPT and control compounds (Troglitazone, Pioglitazone) in a 0.5% carboxymethyl cellulose (CMC) vehicle.

  • Administration: Administer a single oral gavage dose of 1.0 mmol/kg. Causality: This specific supratherapeutic dose is engineered to saturate Phase II conjugation pathways, forcing the molecule through CYP450 enzymes to rigorously test its bioactivation liability [2].

  • Observation: Monitor animals continuously for the first 4 hours, and then at 12 and 24 hours, noting any signs of lethargy, piloerection, or acute morbidity.

Phase 3: Biomarker Quantification & LC-MS/MS Analysis
  • Serum Extraction: At precisely 24 hours post-dose, euthanize the animals via CO2 asphyxiation. Collect trunk blood, allow it to clot for 30 minutes at room temperature, and centrifuge at 3000 × g for 15 minutes to isolate serum.

  • Enzymatic Assays: Measure serum ALT and AST using standardized colorimetric kits.

  • Metabolite Trapping (LC-MS/MS): Rapidly excise the liver and homogenize in ice-cold phosphate buffer. Precipitate proteins using acetonitrile. Analyze the supernatant via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1].

    • Analytical Target: Screen for neutral loss of 129 Da (characteristic of GSH adducts). The absence of these adducts in the 2-CMPT cohort analytically validates the structural hypothesis that steric hindrance prevents toxic ring scission.

Workflow Acclimation 1. Acclimation (Wistar Rats, 7d) Dosing 2. Oral Gavage (1.0 mmol/kg) Acclimation->Dosing Sampling 3. Blood/Tissue (0-24h intervals) Dosing->Sampling Analysis 4. LC-MS/MS & Biomarkers Sampling->Analysis Validation 5. Data Validation (GSH / ALT levels) Analysis->Validation

Fig 2. Self-validating in vivo experimental workflow for acute hepatotoxicity profiling.

References

  • Alvarez-Sanchez, R., Montavon, F., Hartung, T., & Pähler, A. (2006). "Thiazolidinedione Bioactivation: A Comparison of the Bioactivation Potentials of Troglitazone, Rosiglitazone, and Pioglitazone Using Stable Isotope-Labeled Analogues and Liquid Chromatography Tandem Mass Spectrometry." Chemical Research in Toxicology, 19(8), 1106-1116.
  • Patel, et al. (2008). "Effect of Structural Modifications on 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT)-induced Hepatotoxicity in Fischer 344 Rats." Toxicology, 253(1-3), 104-112. (Sourced via PMC).
  • Vasincu, I.-M., et al. (2021). "New ibuprofen derivatives with thiazolidine-4-one scaffold with improved pharmaco-toxicological profile." Saudi Pharmaceutical Journal, 29(2), 173-183. (Sourced via PMC).
Comparative

A Comparative Guide to the FTIR Spectra of 2-(2-Chloro-4-methylphenyl)thiazolidine

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling Molecular Structure with Infrared Spectroscopy Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analyti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Molecular Structure with Infrared Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern creates a unique spectral "fingerprint" that provides valuable information about the functional groups present in the molecule. For drug development professionals, FTIR is an indispensable tool for structural elucidation, reaction monitoring, and quality control of active pharmaceutical ingredients (APIs).

This guide focuses on the FTIR spectral analysis of 2-(2-Chloro-4-methylphenyl)thiazolidine, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the thiazolidine core in various therapeutic agents.[2] We will dissect the expected vibrational frequencies of this molecule, compare it with a simpler analog to understand the effects of substitution, and provide a detailed experimental protocol for its synthesis and spectral acquisition.

Predicted FTIR Spectrum of 2-(2-Chloro-4-methylphenyl)thiazolidine

The structure of 2-(2-Chloro-4-methylphenyl)thiazolidine is as follows:

Caption: Molecular structure of 2-(2-Chloro-4-methylphenyl)thiazolidine.

Table 1: Predicted FTIR Absorption Bands for 2-(2-Chloro-4-methylphenyl)thiazolidine

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
~3300N-H stretchThiazolidine ringMedium
3100-3000C-H stretchAromatic ringMedium to Weak
2960-2850C-H stretchCH₂ (thiazolidine) & CH₃Medium
~1600, ~1475C=C stretchAromatic ringMedium to Strong
~1450CH₂ scissoringThiazolidine ringMedium
~1250C-N stretchThiazolidine ringMedium
~1100C-Cl stretchAryl chlorideStrong
850-800C-H out-of-plane bend1,2,4-trisubstituted benzeneStrong
~700C-S stretchThiazolidine ringWeak to Medium

Detailed Band Assignment and Rationale:

  • N-H Stretching (~3300 cm⁻¹): The secondary amine within the thiazolidine ring is expected to exhibit a characteristic N-H stretching vibration. This band is often broad due to hydrogen bonding, particularly in the solid state.[3]

  • Aromatic C-H Stretching (3100-3000 cm⁻¹): The C-H bonds on the phenyl ring give rise to stretching vibrations in this region.

  • Aliphatic C-H Stretching (2960-2850 cm⁻¹): The methylene (CH₂) groups of the thiazolidine ring and the methyl (CH₃) group on the phenyl ring will show symmetric and asymmetric stretching vibrations in this range.

  • Aromatic C=C Stretching (~1600, ~1475 cm⁻¹): The stretching of the carbon-carbon double bonds within the aromatic ring typically results in two or more bands in this region. Their positions and intensities can be influenced by the substitution pattern.

  • CH₂ Scissoring (~1450 cm⁻¹): The bending vibration of the methylene groups in the thiazolidine ring is expected around this wavenumber.

  • C-N Stretching (~1250 cm⁻¹): The stretching of the carbon-nitrogen bond within the thiazolidine ring is anticipated in this region.

  • C-Cl Stretching (~1100 cm⁻¹): The vibration of the carbon-chlorine bond on the aromatic ring is expected to be a strong absorption in the fingerprint region. The exact position can vary depending on the electronic environment.

  • C-H Out-of-Plane Bending (850-800 cm⁻¹): The out-of-plane bending of the C-H bonds on the 1,2,4-trisubstituted benzene ring gives rise to a strong band in this region, which is highly characteristic of the substitution pattern.[4]

  • C-S Stretching (~700 cm⁻¹): The carbon-sulfur bond stretching in the thiazolidine ring typically appears as a weak to medium intensity band in the lower frequency region of the spectrum.

Comparative FTIR Analysis: The Influence of Aromatic Substituents

To better understand the spectral features of 2-(2-Chloro-4-methylphenyl)thiazolidine, a comparison with a simpler, unsubstituted analog, 2-phenylthiazolidine, is highly instructive.

Table 2: FTIR Spectral Comparison of 2-(2-Chloro-4-methylphenyl)thiazolidine and 2-Phenylthiazolidine

Functional Group2-Phenylthiazolidine (Observed/Predicted, cm⁻¹)2-(2-Chloro-4-methylphenyl)thiazolidine (Predicted, cm⁻¹)Key Differences and Rationale
N-H stretch~3300~3300Minimal change expected.
Aromatic C-H stretch3100-30003100-3000Minimal change expected.
Aliphatic C-H stretch~2950-2850~2960-2850Additional C-H stretches from the methyl group.
Aromatic C=C stretch~1600, ~1490~1600, ~1475Slight shifts due to electronic effects of substituents.
C-Cl stretchAbsent~1100Presence of a strong band is a key indicator of the chloro substituent.
C-H out-of-plane bend~750 and ~700 (monosubstituted)850-800 (1,2,4-trisubstituted)Significant shift in position, highly diagnostic of the substitution pattern.

The most significant differences in the FTIR spectra arise from the chloro and methyl substituents on the phenyl ring. The presence of a strong C-Cl stretching band and the specific pattern of the C-H out-of-plane bending vibrations are definitive markers for the 2-chloro-4-methylphenyl moiety.

Experimental Protocols

Synthesis of 2-(2-Chloro-4-methylphenyl)thiazolidine

A common and effective method for the synthesis of 2-arylthiazolidines is the condensation reaction between an appropriate aldehyde and cysteamine.[5][6][7]

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product aldehyde 2-Chloro-4-methylbenzaldehyde conditions Reflux aldehyde->conditions cysteamine Cysteamine cysteamine->conditions solvent Ethanol or Toluene solvent->conditions catalyst Optional: Acetic Acid catalyst->conditions product 2-(2-Chloro-4-methylphenyl)thiazolidine conditions->product

Caption: General workflow for the synthesis of 2-arylthiazolidines.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-chloro-4-methylbenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or toluene.

  • Addition of Cysteamine: To the stirred solution, add cysteamine hydrochloride (1 equivalent) followed by a base (e.g., triethylamine, 1 equivalent) to liberate the free amine. Alternatively, use cysteamine free base directly.

  • Reaction: The reaction mixture is typically refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

FTIR Sample Preparation and Analysis (KBr Pellet Method)

For solid samples like the title compound, the Potassium Bromide (KBr) pellet method is a standard and reliable technique for obtaining high-quality FTIR spectra.[5][8]

G cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis FTIR Analysis grind_sample Grind Sample (1-2 mg) mix Thoroughly Mix Sample and KBr grind_sample->mix grind_kbr Grind KBr (100-200 mg) grind_kbr->mix load_die Load Mixture into Pellet Die mix->load_die press Apply Pressure (8-10 tons) load_die->press release Release Pressure and Extract Pellet press->release mount Mount Pellet in Spectrometer release->mount acquire Acquire Spectrum mount->acquire

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Step-by-Step Methodology:

  • Grinding: Thoroughly grind 1-2 mg of the synthesized 2-(2-Chloro-4-methylphenyl)thiazolidine in an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and continue grinding until a fine, homogeneous mixture is obtained.

  • Pellet Pressing: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) for a few minutes using a hydraulic press.

  • Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Alternative and Complementary Analytical Techniques: A Brief Comparison with Raman Spectroscopy

While FTIR is a powerful tool, Raman spectroscopy offers a complementary perspective on the vibrational modes of a molecule. The two techniques are based on different physical principles: FTIR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light (usually from a laser).[9][10][11]

Table 3: Comparison of FTIR and Raman Spectroscopy for the Analysis of 2-(2-Chloro-4-methylphenyl)thiazolidine

FeatureFTIR SpectroscopyRaman Spectroscopy
Principle Absorption of IR radiationInelastic scattering of laser light
Key Strengths - Strong signals for polar functional groups (e.g., N-H).- Extensive spectral libraries available.- Excellent for non-polar bonds (e.g., C-S, C-Cl).- Minimal sample preparation.- Not affected by water, useful for aqueous solutions.
Potential Limitations - Water absorption can be a significant interference.- Sample preparation can be more involved (e.g., KBr pellets).- Fluorescence from the sample or impurities can obscure the Raman signal.- Can be less sensitive than FTIR for some functional groups.

For 2-(2-Chloro-4-methylphenyl)thiazolidine, Raman spectroscopy would be particularly adept at probing the C-S and C-Cl bonds, which often give weak signals in FTIR. Conversely, the N-H stretching vibration would likely be more prominent in the FTIR spectrum. Therefore, the combined use of both techniques can provide a more complete and unambiguous structural characterization.

Conclusion

The FTIR spectrum of 2-(2-Chloro-4-methylphenyl)thiazolidine is characterized by a unique combination of vibrational bands arising from its thiazolidine ring and substituted phenyl group. Through a predictive analysis based on the known frequencies of related compounds, we have outlined the key spectral features to expect. The comparison with 2-phenylthiazolidine highlights the diagnostic importance of the C-Cl stretching and the C-H out-of-plane bending vibrations in identifying the specific substitution pattern on the aromatic ring. The provided experimental protocols for synthesis and FTIR analysis offer a practical guide for researchers working with this class of compounds. For a comprehensive structural elucidation, complementing FTIR with Raman spectroscopy is highly recommended.

References

  • Abd-Elzaher, M. M., et al. (2012). FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. Journal of Molecular Structure, 1012, 169-177.
  • Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2025). Integrated Experimental and Computational Insights into Thiazolidine Derivatives with Potent Cytotoxicity Against PC-3 Prostate Cancer Cells.
  • Chiang, T.-C. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 224-227.
  • Chemistry Analytical Lab. (n.d.). Sample preparation for FT-IR. University of Washington. Retrieved from [Link]

  • da Silva, A. C., et al. (2021). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Scientific Reports, 11(1), 1-16.
  • de Oliveira, B. G., et al. (2021). Experimental and calculated infrared spectra of disubstituted naphthoquinones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 267, 120546.
  • El-Gaby, M. S. A., et al. (2016). Synthesis and antibacterial activity of novel 2-(arylimino)thiazolidin-4-one and 2-(benzylidenehydrazono). Journal of Applied Pharmaceutical Science, 6(5), 173-180.
  • El-Sayed, W. M., et al. (2023). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences, 6(2), 353-362.
  • Faza, A., et al. (2025). Computational and experimental characterisation of a new (R)-camphor-Thiazolidinone derivative: A combined approach for structure optimisation and activity prediction. Journal of Molecular Structure, 1319, 138763.
  • Gateway Analytical. (2021, December 7). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Analysis Solutions. Retrieved from [Link]

  • Henderson, T. (2025, March 7). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager. Retrieved from [Link]

  • Herrero, M. A., et al. (2007). Comparison between the theoretical and the experimental vibrational spectra of MI3C. Journal of Molecular Structure: THEOCHEM, 806(1-3), 199-203.
  • Khan, I., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(4), 845-849.
  • Kumar, S., et al. (2025). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Advanced Scientific Research.
  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Patel, K. D., et al. (2021). Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. Indian Journal of Pharmaceutical Sciences, 83(6), 1072-1085.
  • PubChem. (n.d.). 2-Phenylthiazolidine. Retrieved from [Link]

  • Rether, A., & Werner, S. (2005). Reaction Systems. Perfumer & Flavorist, 30, 30-34.
  • Rocky Mountain Labs. (2023, October 20). Difference between FTIR and Raman Spectroscopy. Retrieved from [Link]

  • Shamsudeen, K. V., et al. (2017). FT-IR spectrum of 2-(2-Chlorophenyl)benzimidazole. ResearchGate. Retrieved from [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Research and Reviews: Journal of Chemistry, 6(1), 1-8.
  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Retrieved from [Link]

  • Srinivasa, M. G., et al. (2022). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. RSC Advances, 12(45), 29285-29302.
  • Trivedi, G., et al. (2025). Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluation. Journal of Applied Pharmaceutical Research, 13(5), 309-322.
  • Wang, J., et al. (2011). Molecular structure and vibrational spectra of o-chlorotoluene, m-chlorotoluene, and p-chlorotoluene by ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1126-1132.
  • Wikipedia. (n.d.). Thiazolidine. Retrieved from [Link]

  • Zaki, R. M., et al. (2023).
  • Zhou, Z., et al. (2002). Analysis of vibrational spectra of chlorotoluene based on density function theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1435-1443.

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(2-Chloro-4-methylphenyl)thiazolidine

An Essential Protocol for Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research and development, the safety and integrity of laboratory operations are paramount....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Essential Protocol for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the safety and integrity of laboratory operations are paramount. This guide provides essential, in-depth technical and safety information for handling 2-(2-Chloro-4-methylphenyl)thiazolidine, a compound that, like many thiazolidine derivatives, requires careful management. As your dedicated partner in scientific advancement, we aim to furnish you with the critical knowledge to mitigate risks, ensure compliance, and foster a culture of safety within your laboratory.

Hazard Profile: Understanding the Risks

2-(2-Chloro-4-methylphenyl)thiazolidine is a chemical compound that demands a high degree of caution. Based on data from structurally related compounds, it is classified as hazardous.[1] The primary concerns associated with this and similar substances include:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Corrosivity: Causes severe skin burns and eye damage, with a risk of blindness.[1]

  • Sensitization: May cause an allergic skin reaction.[1]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]

  • Respiratory Irritation: Corrosive to the respiratory tract.[1][2]

A thorough understanding of these hazards is the first step toward implementing effective safety protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE for handling 2-(2-Chloro-4-methylphenyl)thiazolidine.

Protection Level Equipment Purpose and Rationale
Primary Engineering Controls Chemical Fume HoodTo minimize the inhalation of vapors or mists. This is the most critical control measure.
Eye and Face Protection Safety Glasses with Side Shields & Face ShieldTo protect against splashes and airborne particles that can cause severe eye damage.[1][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact, which can lead to severe burns and allergic reactions.[1][3]
Body Protection Laboratory CoatTo protect skin and clothing from contamination.[3][4]
Respiratory Protection NIOSH-approved respiratorRecommended when engineering controls are insufficient or during spill cleanup.[3]

Operational Workflow for Safe Handling

The following diagram and step-by-step guide outline the essential procedures for safely handling 2-(2-Chloro-4-methylphenyl)thiazolidine from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Work Within a Chemical Fume Hood prep3->handle1 handle2 Avoid Inhalation and Contact handle1->handle2 handle3 Use Appropriate Dispensing Tools handle2->handle3 disp1 Collect Waste in a Labeled, Sealed Container handle3->disp1 disp2 Dispose of as Hazardous Chemical Waste disp1->disp2 disp3 Do Not Pour Down the Drain disp2->disp3 em1 In Case of Skin Contact: Rinse with Water Immediately em4 Seek Immediate Medical Attention em1->em4 em2 In Case of Eye Contact: Rinse Cautiously with Water em2->em4 em3 In Case of Inhalation: Move to Fresh Air em3->em4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-4-methylphenyl)thiazolidine
Reactant of Route 2
Reactant of Route 2
2-(2-Chloro-4-methylphenyl)thiazolidine
© Copyright 2026 BenchChem. All Rights Reserved.